MM 419447
Description
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Properties
Molecular Formula |
C50H70N14O19S6 |
|---|---|
Molecular Weight |
1363.6 g/mol |
IUPAC Name |
(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carboxylic acid |
InChI |
InChI=1S/C50H70N14O19S6/c1-21-39(71)59-32-19-87-86-16-29-43(75)56-26(9-10-37(69)70)41(73)57-27(12-23-5-7-24(66)8-6-23)42(74)61-31(18-88-89-20-33(50(82)83)55-36(68)14-53-48(80)38(22(2)65)63-46(32)78)45(77)62-30(17-85-84-15-25(51)40(72)60-29)44(76)58-28(13-35(52)67)49(81)64-11-3-4-34(64)47(79)54-21/h5-8,21-22,25-34,38,65-66H,3-4,9-20,51H2,1-2H3,(H2,52,67)(H,53,80)(H,54,79)(H,55,68)(H,56,75)(H,57,73)(H,58,76)(H,59,71)(H,60,72)(H,61,74)(H,62,77)(H,63,78)(H,69,70)(H,82,83)/t21-,22+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |
InChI Key |
PEHXAHVIVOAJQN-BRJMRMHMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Gastrointestinal Mechanism of Action of MM 419447
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MM 419447 is the principal and pharmacologically active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide, a therapeutic agent approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2][3][4] Formed in the small intestine via the removal of the C-terminal tyrosine from linaclotide, this compound exerts its effects locally within the gastrointestinal (GI) tract with minimal systemic absorption.[1][5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the GI tract, including its interaction with the GC-C receptor, downstream signaling pathways, and physiological consequences. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its pharmacological profile.
Molecular Interaction with Guanylate Cyclase-C (GC-C)
This compound, like its parent compound linaclotide, is a potent agonist of the GC-C receptor, a transmembrane protein located on the apical surface of intestinal enterocytes.[3][8] The binding of this compound to the extracellular domain of GC-C initiates a cascade of intracellular events that underpin its therapeutic effects.
Binding Affinity
This compound exhibits a high binding affinity for the GC-C receptor, comparable to that of linaclotide. This has been demonstrated in competitive radioligand binding assays using human colon carcinoma T84 cells and rat small intestine brush-border membranes. The binding is pH-independent, ensuring consistent receptor engagement throughout the physiological pH range of the small intestine.
Table 1: Relative Binding Affinities of this compound and Linaclotide for the GC-C Receptor
| Ligand | Preparation | pH | Relative Binding Affinity (Ki) | Reference |
| This compound | T84 Cells | 7.0 | Comparable to Linaclotide | [9] |
| Linaclotide | T84 Cells | 7.0 | Comparable to this compound | [9] |
| This compound | Rat Small Intestine Brush-Border Membranes | 7.0 | Comparable to Linaclotide | [9] |
| Linaclotide | Rat Small Intestine Brush-Border Membranes | 7.0 | Comparable to this compound | [9] |
Signaling Pathway
The activation of the GC-C receptor by this compound triggers the conversion of intracellular guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][8] The resulting increase in intracellular cGMP concentration is the central event in the mechanism of action of this compound.
Figure 1. Signaling pathway of this compound in intestinal enterocytes.
Intracellular cGMP-Mediated Effects
The primary intracellular effect of increased cGMP is the activation of cGMP-dependent protein kinase II (PKGII).[7] PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane of enterocytes.[7][8] The activation of CFTR leads to the secretion of chloride and bicarbonate ions into the intestinal lumen. This increase in luminal anions creates an osmotic gradient, resulting in the secretion of water into the intestines. The net effect is an increase in intestinal fluid and accelerated transit of stool.[3][8]
Extracellular cGMP-Mediated Effects
In addition to its intracellular actions, cGMP is also transported out of the enterocyte into the submucosa. Extracellular cGMP is believed to act on pain-sensing nerve fibers, reducing their activity and thereby decreasing visceral pain.[6] This dual mechanism of action, addressing both constipation and abdominal pain, is a key therapeutic feature of this compound.
Pharmacological Effects in the GI Tract
The molecular and cellular actions of this compound translate into significant physiological effects on GI function, as demonstrated in preclinical models.
Stimulation of Intestinal Fluid Secretion
In vivo studies using a rat intestinal loop model have shown that orally administered this compound significantly increases fluid secretion into the small intestine in a dose-dependent manner.[1][2] This effect is directly linked to the activation of the GC-C/cGMP/CFTR pathway.
Table 2: Effect of Orally Administered this compound on Intestinal Fluid Secretion in Rats
| Dose of this compound | Fluid Accumulation (g/10 cm loop) | Reference |
| Vehicle Control | Baseline | [1] |
| Dose 1 | Significantly increased vs. vehicle | [1] |
| Dose 2 (> Dose 1) | Further significant increase | [1] |
(Note: Specific quantitative values from the original study are not publicly available and are represented here conceptually.)
Acceleration of Gastrointestinal Transit
Consistent with its pro-secretory effects, this compound has been shown to accelerate GI transit in a dose-dependent manner in rat models.[1][2] This is a direct consequence of the increased luminal fluid, which facilitates the movement of intestinal contents.
Increase in Intraluminal cGMP
Oral administration of this compound leads to a significant, dose-dependent increase in cGMP concentrations within the intestinal lumen of rats.[1] This serves as a direct biomarker of GC-C receptor engagement and activation in vivo.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Competitive Radioligand Binding Assay
Figure 2. Workflow for the competitive radioligand binding assay.
-
Objective: To determine the binding affinity (Ki) of this compound for the GC-C receptor.
-
Materials:
-
T84 human colon carcinoma cells or rat small intestine brush-border membrane vesicles.
-
[125I]-pSTa (a known high-affinity GC-C agonist).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM MnCl2, 1 mM MgCl2, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes or brush-border membrane vesicles are prepared and quantified for protein concentration.
-
A fixed concentration of [125I]-pSTa is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
The reaction is allowed to reach equilibrium (e.g., 30 minutes at 37°C).
-
The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
cGMP Accumulation Assay
-
Objective: To measure the ability of this compound to stimulate cGMP production in cells expressing the GC-C receptor.
-
Materials:
-
T84 cells.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cGMP degradation.
-
Cell lysis buffer.
-
cGMP enzyme immunoassay (EIA) kit.
-
-
Procedure:
-
T84 cells are seeded in multi-well plates and grown to confluence.
-
The cells are pre-incubated with a phosphodiesterase inhibitor for a short period (e.g., 10 minutes).
-
The cells are then stimulated with varying concentrations of this compound for a defined time (e.g., 15 minutes).
-
The reaction is terminated by aspirating the medium and adding a cell lysis buffer.
-
The cell lysates are collected, and the intracellular cGMP concentration is measured using a cGMP EIA kit according to the manufacturer's instructions.
-
The data are plotted as cGMP concentration versus this compound concentration to determine the EC50 value.
-
Rat Intestinal Loop Model for Fluid Secretion
Figure 3. Workflow for the rat intestinal loop model of fluid secretion.
-
Objective: To assess the in vivo effect of this compound on intestinal fluid secretion.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are fasted overnight with free access to water.
-
The animals are anesthetized, and a midline laparotomy is performed to expose the small intestine.
-
A segment of the jejunum or ileum (e.g., 10 cm) is isolated by ligating both ends, creating a closed loop.
-
A solution containing this compound or vehicle is injected into the lumen of the loop.
-
The abdominal incision is closed, and the animal is allowed to recover for a specific period (e.g., 4 hours).
-
The animal is euthanized, and the intestinal loop is carefully excised.
-
The weight of the loop is measured, and the fluid accumulation is calculated by subtracting the weight of an empty loop of the same length.
-
Conclusion
This compound, the active metabolite of linaclotide, is a potent GC-C receptor agonist that acts locally in the GI tract. Its mechanism of action involves the activation of the GC-C receptor, leading to increased intracellular and extracellular cGMP. This results in a dual therapeutic effect: increased intestinal fluid secretion and accelerated GI transit, which alleviates constipation, and a reduction in visceral pain, addressing a key symptom of IBS-C. The preclinical data strongly support this mechanism, and the detailed experimental protocols provided herein offer a framework for further research and drug development in this area. The targeted, luminal action and minimal systemic exposure of this compound contribute to its favorable safety profile.
References
- 1. Quantitative analysis of gastrointestinal fluid absorption and secretion to estimate luminal fluid dynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Luminally Acting Agents for Constipation Treatment: A Review Based on Literatures and Patents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MM 419447 in cGMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM 419447 is the principal and pharmacologically active metabolite of linaclotide, a first-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This technical guide delineates the pivotal role of this compound in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Through high-affinity binding to the GC-C receptor on intestinal epithelial cells, this compound triggers a significant, concentration-dependent increase in intracellular cGMP. This elevation in cGMP is the cornerstone of its mechanism of action, initiating a downstream cascade that leads to increased intestinal fluid secretion, accelerated transit, and a reduction in visceral pain. This document provides a comprehensive overview of the quantitative data supporting the activity of this compound, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Linaclotide is a 14-amino acid peptide that is minimally absorbed following oral administration. Within the gastrointestinal tract, it is metabolized to its active form, this compound, through the cleavage of the C-terminal tyrosine residue.[1] this compound, a 13-amino acid peptide, is a potent agonist of the guanylate cyclase-C (GC-C) receptor, an integral membrane protein expressed on the apical surface of intestinal enterocytes. The activation of GC-C by this compound is the critical initiating step in a signaling cascade that is central to the regulation of intestinal fluid homeostasis and visceral nociception.
Mechanism of Action: The cGMP Signaling Pathway
The primary mechanism of action of this compound is the activation of the GC-C receptor, which leads to an increase in the intracellular concentration of the second messenger, cyclic guanosine monophosphate (cGMP).[1] This process can be broken down into the following key steps:
-
Receptor Binding: this compound binds to the extracellular domain of the GC-C receptor on intestinal epithelial cells with high affinity. This binding is comparable to that of the parent compound, linaclotide, and is independent of pH.
-
GC-C Activation: The binding of this compound induces a conformational change in the GC-C receptor, activating its intracellular guanylate cyclase catalytic domain.
-
cGMP Synthesis: The activated GC-C enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Downstream Effects: The resulting increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane of enterocytes.
-
Physiological Response: The opening of the CFTR channel results in the secretion of chloride and bicarbonate ions into the intestinal lumen. This is followed by the passive movement of sodium and water, leading to increased intestinal fluid and accelerated transit. Additionally, extracellular cGMP has been shown to reduce the activity of pain-sensing nerves in the colon, contributing to the analgesic effects of this compound.
Figure 1. this compound-mediated cGMP signaling pathway in intestinal epithelial cells.
Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| GC-C Receptor Binding | |||
| Relative Binding Affinity vs. Linaclotide | T84 | Comparable | Busby et al., 2013 |
| cGMP Accumulation | |||
| EC50 | T84 | Data not available in searched literature | - |
| Effect | T84 | Concentration-dependent increase | [1] |
Table 2: In Vivo Activity of this compound (Rat Models)
| Parameter | Model | Effect | Reference |
| Intestinal Fluid Secretion | Small intestinal loops | Significant increase | [1] |
| Intraluminal cGMP Levels | Small intestinal loops | Significant increase | [1] |
| Gastrointestinal Transit | - | Dose-dependent acceleration | [1] |
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for GC-C
This protocol describes a method to determine the binding affinity of this compound to the GC-C receptor using human colon carcinoma T84 cells.
Objective: To assess the ability of this compound to compete with a radiolabeled ligand for binding to the GC-C receptor.
Materials:
-
T84 cells
-
[125I]-labeled heat-stable enterotoxin (STa) (radioligand)
-
This compound (test compound)
-
Linaclotide (reference compound)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 1% BSA, 5 mM MgCl2, and protease inhibitors)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation counter
Procedure:
-
Culture T84 cells to confluence in appropriate multi-well plates.
-
Wash the cell monolayers with binding buffer.
-
Prepare serial dilutions of this compound and the reference compound.
-
Add a fixed concentration of [125I]-STa to each well, along with varying concentrations of the test and reference compounds.
-
Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by aspirating the incubation medium and rapidly washing the cell monolayers with ice-cold wash buffer to remove unbound radioligand.
-
Lyse the cells and measure the amount of bound radioactivity in each well using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled STa.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2. Experimental workflow for the competitive radioligand binding assay.
Intracellular cGMP Accumulation Assay
This protocol outlines a method to measure the dose-dependent effect of this compound on cGMP production in T84 cells.
Objective: To quantify the amount of intracellular cGMP produced by T84 cells in response to stimulation with this compound.
Materials:
-
T84 cells
-
This compound (test compound)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit or other validated cGMP detection method
-
Plate reader
Procedure:
-
Seed T84 cells in multi-well plates and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a defined period to inhibit cGMP breakdown.
-
Stimulate the cells with various concentrations of this compound for a specific time at 37°C.
-
Terminate the reaction by aspirating the medium and adding a cell lysis buffer.
-
Collect the cell lysates.
-
Measure the cGMP concentration in the lysates using a cGMP EIA kit according to the manufacturer's instructions.
-
Generate a standard curve using known concentrations of cGMP.
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Plot the cGMP concentration against the logarithm of the this compound concentration to determine the EC50 value.
Figure 3. Experimental workflow for the intracellular cGMP accumulation assay.
Conclusion
This compound, the active metabolite of linaclotide, plays a crucial role in cGMP signaling within the gastrointestinal tract. Its high-affinity binding to and activation of the GC-C receptor initiates a cascade of events, culminating in increased intestinal fluid secretion and modulation of visceral pain pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the pharmacology of this important therapeutic agent. Further research to elucidate the precise EC50 value for cGMP accumulation and to explore the full spectrum of downstream signaling events will continue to enhance our knowledge of this compound's therapeutic profile.
References
MM 419447 as a guanylate cyclase-C receptor agonist
An In-Depth Technical Guide on MM-419447, an Active Metabolite and Guanylate Cyclase-C Receptor Agonist
Introduction
Guanylate cyclase-C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells and is a key regulator of intestinal fluid and electrolyte homeostasis.[1][2] Dysregulation of the GC-C signaling pathway has been implicated in various gastrointestinal disorders, making it a significant therapeutic target.[2] GC-C agonists, such as the FDA-approved peptide therapeutic Linaclotide (B608579), have been developed to treat conditions like irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[3][4][5] Linaclotide itself is a prodrug that is rapidly metabolized in the gastrointestinal tract to its active metabolite, MM-419447, by the cleavage of the C-terminal tyrosine.[6] This document provides a detailed technical overview of MM-419447, focusing on its role as a GC-C agonist.
Mechanism of Action
MM-419447, as the active form of Linaclotide, exerts its pharmacological effects by binding to and activating the guanylate cyclase-C receptor.[6] This binding stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8][9] The subsequent increase in intracellular cGMP concentration leads to the activation of the cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR).[10][11][12]
Activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen.[3][13][14] This increased anion secretion creates an osmotic gradient that draws water into the gut, leading to increased intestinal fluid and accelerated transit of intestinal contents.[13][14] Beyond its effects on secretion, the elevated cGMP can be transported out of the epithelial cells and is proposed to inhibit colonic nociceptors, thereby reducing visceral pain.[1][7]
Data Presentation
Binding Affinity
MM-419447 demonstrates a high binding affinity to the GC-C receptor, which is comparable to its parent compound, Linaclotide.[6] The binding is also pH-independent, a crucial characteristic for a drug acting within the variable pH environment of the gastrointestinal tract.[6][10]
| Compound | Cell Line/Tissue | pH | Binding Affinity (Ki) |
| MM-419447 | T84 Cells | 7.0 | Comparable to Linaclotide |
| MM-419447 | Rat Small Intestine | 7.0 | Comparable to Linaclotide |
| Linaclotide | T84 Cells | 7.0 | 1.23 - 1.64 nM[11][15] |
Table 1: Comparative binding affinities of MM-419447 and Linaclotide to the GC-C receptor. Data for MM-419447 is based on qualitative comparison from competitive radioligand-binding assays.[6]
In Vitro Potency
The functional activity of GC-C agonists is determined by their ability to stimulate the production of intracellular cGMP. The half-maximal effective concentration (EC50) is a key measure of the agonist's potency.
| Compound | Cell Line | Assay | Potency (EC50) |
| Linaclotide | T84 | cGMP Production | 99 nM[11][15] |
| Plecanatide | T84 | cGMP Production | 190 nM[16] |
Table 2: Potency of GC-C agonists in stimulating cGMP production in T84 cells. While specific EC50 data for MM-419447 was not available in the provided results, data for Linaclotide and another GC-C agonist, Plecanatide, are presented for reference.
Experimental Protocols
cGMP Stimulation Assay
This in vitro functional assay is fundamental for quantifying the bioactivity of GC-C agonists like MM-419447.[17][18]
1. Cell Culture:
-
Human colon carcinoma T84 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.[19]
-
Cells are grown in 24- or 48-well plates until they form a confluent monolayer, which is critical for robust GC-C receptor expression.[18][19]
2. Assay Procedure:
-
Pre-incubation: Confluent cell monolayers are washed with phosphate-buffered saline (PBS). Fresh, serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is added.[18] This step is crucial to prevent the degradation of newly synthesized cGMP.
-
Stimulation: The pre-incubation medium is removed, and cells are treated with serial dilutions of the GC-C agonist (e.g., MM-419447) in the presence of the PDE inhibitor. A vehicle control is included. The incubation is typically carried out for 30 minutes at 37°C.[19]
-
Cell Lysis: Following stimulation, the medium is aspirated, and cells are lysed using an acidic solution (e.g., 0.1 M HCl) to stop the reaction and release intracellular cGMP.[19]
3. Quantification:
-
The cell lysates are clarified by centrifugation.[19]
-
The concentration of cGMP in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[17]
4. Data Analysis:
-
A standard curve is generated using known concentrations of cGMP.
-
The cGMP concentration in each sample is calculated from the standard curve and normalized to the protein content of the corresponding well.[17]
-
A dose-response curve is plotted (normalized cGMP concentration vs. log of agonist concentration) to determine the EC50 value.[17]
In Vivo Models
-
Intestinal Secretion Model: In this model, a segment of the small intestine in an anesthetized rat is surgically ligated to create a closed loop. The test compound is administered directly into the loop. After a set period, the loop is excised, and the fluid accumulation is measured. This model directly assesses the pro-secretory effects of GC-C agonists.[5][15]
-
Gastrointestinal Transit Model: To measure the effect on motility, a charcoal meal or other non-absorbable marker is administered to rats via oral gavage following the administration of the test compound. After a specific time, the animal is euthanized, and the distance traveled by the marker through the gastrointestinal tract is measured.[5][15]
Structure and Synthesis
MM-419447 is a 13-amino acid peptide derived from the 14-amino acid Linaclotide.[6] Linaclotide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[4] Its complex structure is stabilized by three intramolecular disulfide bonds, which are crucial for its biological activity and stability.[4][10]
Conclusion
MM-419447 is the principal active metabolite of the GC-C agonist Linaclotide. It demonstrates a high, pH-independent binding affinity to its target receptor, comparable to that of its parent compound.[6] By activating the GC-C/cGMP signaling pathway, MM-419447 stimulates intestinal fluid secretion and accelerates transit, which are the primary mechanisms for its therapeutic efficacy in treating constipation-predominant gastrointestinal disorders. The targeted, local action within the gastrointestinal tract underscores its favorable safety profile.[10][15] The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of MM-419447 and other novel GC-C agonists.
References
- 1. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 2. gut.bmj.com [gut.bmj.com]
- 3. How Do Guanylate Cyclase-C Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Chemical synthesis and structural analysis of guanylate cyclase C agonist linaclotide [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are GC-C agonists and how do they work? [synapse.patsnap.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Initial Characterization of MM-419447
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-4194447 is the principal and pharmacologically active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide (B608579), a therapeutic agent approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This technical guide provides a comprehensive overview of the discovery and initial characterization of MM-419447. All available quantitative data on its biochemical and physiological properties are summarized, and detailed experimental protocols for its characterization are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important molecule.
Discovery and Formation
MM-419447 was identified during preclinical pharmacokinetic analyses of linaclotide.[1][2] It is formed in the small intestine through the enzymatic cleavage of the C-terminal tyrosine residue from the parent compound, linaclotide.[3][4] This biotransformation is primarily mediated by carboxypeptidase A.[2] Structurally, MM-419447 is a 13-amino acid peptide, des-tyrosine¹⁴-linaclotide.[5] Like its parent compound, MM-419447 acts locally in the gastrointestinal tract with minimal systemic absorption.[4][6] Fecal excretion studies in both rats and humans have demonstrated that MM-419447 is the predominant active peptide recovered after oral administration of linaclotide.[5][6]
Mechanism of Action
MM-419447 is a potent agonist of the guanylate cyclase-C (GC-C) receptor, a transmembrane receptor located on the apical surface of intestinal epithelial cells.[2][7] The binding of MM-419447 to the GC-C receptor initiates a signaling cascade that results in an increase in the intracellular and extracellular concentrations of cyclic guanosine (B1672433) monophosphate (cGMP).[3][8]
Intracellular cGMP Signaling: The elevation of intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II).[8] PKG-II then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel.[8] This activation of CFTR leads to increased secretion of chloride and bicarbonate ions into the intestinal lumen. Concurrently, the absorption of sodium is inhibited.[8] The net effect is an increase in intestinal fluid secretion and accelerated gastrointestinal transit.[3][7]
Extracellular cGMP Signaling: Increased extracellular cGMP has been shown to have an analgesic effect by reducing the activity of colonic nociceptors (pain-sensing nerves).[3] This dual mechanism of action, addressing both constipation and abdominal pain, is a key feature of GC-C agonists.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of MM-419447.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Cell Line | Value | Reference |
| GC-C Receptor Binding Affinity (Ki) | T84 human colon carcinoma | Comparable to linaclotide (1.23-1.64 nM) | [9][10] |
| cGMP Stimulation (EC50) | T84 human colon carcinoma | Equipotent to linaclotide (~772 nM) | [11] |
Note: While specific Ki values for MM-419447 are not explicitly reported in the reviewed literature, multiple sources state its binding affinity is comparable or equipotent to linaclotide.
Table 2: In Vivo Pharmacological Effects in Rats
| Parameter | Dosing | Effect | Reference |
| Intestinal Fluid Secretion | Oral | Dose-dependent increase | [3][5] |
| Gastrointestinal Transit | Oral | Dose-dependent acceleration | [3][5] |
Note: Specific quantitative dose-response data for in vivo studies with MM-419447 were not available in the public literature at the time of this review. The effects are consistently described as significant and dose-dependent.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the initial characterization of MM-419447, based on established protocols for GC-C agonists.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of MM-419447 to the GC-C receptor.
-
Cell Culture: T84 human colon carcinoma cells are cultured to confluence in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum.[11]
-
Membrane Preparation: T84 cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Procedure:
-
A fixed concentration of a radiolabeled GC-C agonist, such as [125I]-pSTa (porcine heat-stable enterotoxin), is incubated with the T84 cell membrane preparation.[9]
-
Increasing concentrations of unlabeled MM-419447 are added to compete with the radioligand for binding to the GC-C receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.
-
-
Data Analysis: The concentration of MM-419447 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular cGMP Accumulation Assay
This assay measures the ability of MM-419447 to stimulate the production of the second messenger, cGMP.
-
Cell Culture: T84 cells are seeded in multi-well plates and grown to confluence.[11]
-
Assay Procedure:
-
The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP. The cells are pre-incubated with this buffer.[11]
-
Increasing concentrations of MM-419447 are added to the wells, and the cells are incubated for a defined period (e.g., 30 minutes).[11]
-
The reaction is terminated by lysing the cells.
-
The concentration of cGMP in the cell lysates is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS/MS).[11]
-
-
Data Analysis: The concentration of MM-419447 that produces 50% of the maximal cGMP accumulation (EC50) is calculated from the dose-response curve.
Rat Intestinal Loop Model for Fluid Secretion
This in vivo assay assesses the pro-secretory effects of MM-419447 in a live animal model.
-
Animal Model: Male Sprague-Dawley rats are used for this procedure.
-
Surgical Procedure:
-
The rats are anesthetized, and a midline abdominal incision is made to expose the small intestine.
-
A segment of the jejunum is isolated by ligating both ends, creating a closed loop while maintaining its blood supply.[12]
-
-
Dosing and Sample Collection:
-
A solution of MM-419447 at various concentrations or a vehicle control is injected into the lumen of the ligated intestinal loop.
-
After a set period (e.g., 2 hours), the animal is euthanized, and the intestinal loop is excised.
-
The length and weight of the loop are measured. The fluid accumulated within the loop is collected and its volume is measured.
-
-
Data Analysis: The fluid accumulation is typically expressed as the ratio of the weight of the accumulated fluid to the length of the intestinal segment (g/cm). The results from the MM-419447-treated groups are compared to the vehicle control group to determine the statistical significance of the pro-secretory effect.
Visualizations
Signaling Pathway of MM-419447
Caption: Signaling pathway of MM-419447 in intestinal epithelial cells.
Experimental Workflow for In Vitro Characterization
Caption: Experimental workflow for the in vitro characterization of MM-419447.
Logical Relationship of Pharmacological Effects
Caption: Logical relationship of the pharmacological effects of MM-419447.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luminally Acting Agents for Constipation Treatment: A Review Based on Literatures and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Application of a Mouse Intestinal Loop Model To Study the In Vivo Action of Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of MM-419447: The Active Metabolite of Linaclotide
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of MM-419447, the principal active metabolite of the guanylate cyclase-C (GC-C) agonist, linaclotide (B608579). Linaclotide is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Upon oral administration, linaclotide is minimally absorbed and is metabolized within the gastrointestinal tract to MM-419447, which is responsible for a significant portion of the parent drug's pharmacological activity.[1][3][4]
Metabolism of Linaclotide to MM-419447
Linaclotide is a 14-amino acid peptide that is structurally related to the endogenous guanylin (B122020) peptide family.[4] It is stable in the acidic environment of the stomach.[3][5] In the small intestine, linaclotide undergoes metabolism via the loss of its C-terminal tyrosine moiety, a conversion catalyzed by carboxypeptidase A, to form its active metabolite, MM-419447.[4][6] MM-419447 is a 13-amino acid peptide (CCEYCCNPACTGC) that acts locally on the luminal surface of the intestinal epithelium.[3][4] Both linaclotide and MM-419447 have very low systemic bioavailability following oral administration, with plasma concentrations typically below the level of quantification.[1][7]
Quantitative Pharmacological Data
MM-419447 demonstrates a pharmacological profile very similar to its parent compound, linaclotide, acting as a potent agonist of the GC-C receptor.[6] Its activity has been characterized through various in vitro and in vivo studies.
| Parameter | Cell Line | Value | Description | Reference |
| Binding Affinity | T84 (Human colon carcinoma) | High Affinity | Binds with comparable affinity to linaclotide. | [3][5][6] |
| GC-C Agonism | T84 Cells | Concentration-dependent | Stimulates significant accumulation of intracellular cGMP. | [5][8][9] |
| Parameter | Model | Effect | Description | Reference |
| Intestinal Fluid Secretion | Small Intestinal Loop | Significant Increase | Orally dosed MM-419447 increases fluid accumulation in a dose-dependent manner. | [3][8] |
| Intraluminal cGMP | Small Intestinal Loop | Significant Increase | Correlates with the increase in fluid secretion. | [3][8] |
| Gastrointestinal Transit | Whole Animal | Dose-dependent Acceleration | Orally administered MM-419447 accelerates the transit of a charcoal meal. | [3][8] |
Mechanism of Action and Signaling Pathway
The pharmacological effects of MM-419447 are mediated through the activation of GC-C receptors on the apical membrane of intestinal epithelial cells. This initiates a signaling cascade that results in increased intestinal fluid secretion and accelerated transit.
-
Receptor Binding: MM-419447 binds to and activates GC-C.[4][10]
-
cGMP Production: This activation stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][11]
-
PKG-II Activation: Elevated intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II).[11][12]
-
CFTR Phosphorylation: PKG-II phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to its activation.[4][11]
-
Ion and Fluid Secretion: The activated CFTR channel secretes chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen. This ionic gradient drives the osmotic movement of water into the lumen, increasing intestinal fluid.[4][11]
-
Accelerated Transit: The increased fluid content softens stool and accelerates intestinal transit.[4]
-
Visceral Analgesia: A portion of the intracellular cGMP is effluxed into the submucosa, where it is proposed to inhibit colonic nociceptors, contributing to a reduction in visceral pain.[13]
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments used to characterize the pharmacological profile of MM-419447.
This protocol describes the method for determining the binding affinity of MM-419447 to GC-C receptors and its ability to stimulate cGMP production in a human colonic cell line.
Objective: To quantify receptor binding and functional agonist activity.
Materials:
-
T84 human colon carcinoma cells
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4)
-
Radio-labeled competitor ligand (e.g., ¹²⁵I-labeled heat-stable enterotoxin, STa)
-
MM-419447 test compound
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Phosphodiesterase inhibitors (e.g., IBMX) to prevent cGMP degradation[14]
Procedure:
-
Cell Culture: T84 cells are cultured to confluence in appropriate media.
-
Binding Assay (Competitive):
-
Whole T84 cells are incubated with a fixed concentration of ¹²⁵I-STa and varying concentrations of MM-419447 in binding buffer.
-
After incubation (e.g., 30 minutes at 37°C), cells are washed to remove unbound ligand.
-
The amount of bound radioactivity is measured using a gamma counter.
-
Data are analyzed to calculate the inhibition constant (Ki), representing the binding affinity of MM-419447.
-
-
cGMP Accumulation Assay:
-
T84 cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent the breakdown of cGMP.[14]
-
Cells are then stimulated with varying concentrations of MM-419447 for a defined period (e.g., 30 minutes at 37°C).[12]
-
The reaction is terminated, and cells are lysed.
-
The intracellular concentration of cGMP in the cell lysates is quantified using a commercial EIA kit.[12][15]
-
Data are plotted to generate a concentration-response curve from which the EC₅₀ (the concentration producing 50% of the maximal response) is determined.
-
This protocol details the ligated intestinal loop model in rats, a standard method for evaluating the pro-secretory effects of enterally administered compounds.
Objective: To measure the dose-dependent effect of MM-419447 on intestinal fluid secretion.
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. Anesthesia is induced (e.g., with isoflurane).
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the small intestine.
-
A segment of the jejunum is isolated, and ligatures are placed at both the proximal and distal ends to create a closed loop (typically 3-5 cm in length), taking care to preserve blood supply.[16]
-
-
Compound Administration: MM-419447, dissolved in a vehicle (e.g., saline), is injected directly into the lumen of the ligated loop. Control loops are injected with vehicle only.[12]
-
Incubation: The abdominal cavity is closed, and the animal is allowed to recover from anesthesia for a set period (e.g., 30 minutes to 4 hours).[12][16]
-
Data Collection:
-
The animal is euthanized, and the ligated loop is carefully excised.
-
The length of the loop is measured.
-
The fluid accumulated within the loop is collected and its volume is measured.
-
The secretory response is typically expressed as the ratio of fluid volume to loop length (mL/cm).
-
Intraluminal cGMP levels can also be measured from the collected fluid to correlate with the secretory response.[16]
-
This guide provides a foundational understanding of the pharmacological profile of MM-419447. The data clearly indicate that it is a potent, locally acting GC-C agonist that recapitulates the therapeutic effects of its parent drug, linaclotide, by stimulating intestinal fluid secretion and accelerating transit. These targeted actions within the gastrointestinal tract, coupled with minimal systemic exposure, underpin the clinical efficacy and safety profile of linaclotide.
References
- 1. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy and Tolerability of Guanylate Cyclase-C Agonists for Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hhs.texas.gov [hhs.texas.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Linaclotide Guidance Leaves BE Study with Clinical Endpoints as One Option but Also Provides for In Vitro Option as Well - Lachman Consultant Services, Inc. [lachmanconsultants.com]
- 8. Pharmacologic Properties, Metabolism, and Disposition of Linaclotide, a Novel Therapeutic Peptide Approved for the Treatment of Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation | Semantic Scholar [semanticscholar.org]
- 9. Pharmacologic properties, metaboli ... | Article | H1 Connect [archive.connect.h1.co]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 14. Activation of Guanylate Cyclase-C Attenuates Stretch Responses and Sensitization of Mouse Colorectal Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on MM 419447 and its Effect on Intestinal Fluid Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM 419447 is the active metabolite of the guanylate cyclase-C (GC-C) agonist, linaclotide (B608579), a therapeutic agent approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Formed in the proximal small intestine via the removal of the C-terminal tyrosine from linaclotide, this compound is a potent agonist of the GC-C receptor and plays a pivotal role in the pharmacological effects of its parent compound. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on intestinal fluid secretion. This document summarizes key quantitative data, details experimental protocols for the principal assays used to characterize this molecule, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a 13-amino acid peptide that, like its parent drug linaclotide, acts as a selective agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[1] The activation of this receptor initiates a signaling cascade that ultimately leads to an increase in intestinal fluid secretion and accelerated intestinal transit.[2][3] Due to its localized action within the gastrointestinal tract and minimal systemic absorption, this compound contributes significantly to the therapeutic efficacy of linaclotide in treating constipation-related disorders.[1][4]
Mechanism of Action
The primary mechanism by which this compound induces intestinal fluid secretion is through the activation of the GC-C receptor. This initiates a downstream signaling cascade, as illustrated in the diagram below.
Binding of this compound to the extracellular domain of the GC-C receptor stimulates the intracellular catalytic domain of the receptor to convert guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent elevation in intracellular cGMP levels activates protein kinase G-II (PKG-II). Activated PKG-II then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This activation of CFTR leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, which in turn osmotically draws water into the lumen, increasing intestinal fluid content and promoting gastrointestinal transit.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound in T84 Cells
| Parameter | Value | Cell Line | Reference |
| GC-C Receptor Binding Affinity (Ki) | Comparable to Linaclotide | T84 | |
| cGMP Accumulation | Concentration-dependent | T84 |
Table 2: In Vivo Activity of this compound in Rat Intestinal Loop Model
| Dose | Intestinal Fluid Accumulation (g) | Intraluminal cGMP (pmol/loop) |
| Vehicle | ~0.1 | < 10 |
| 1 µg | ~0.4 | ~100 |
| 10 µg | ~0.8 | ~400 |
Note: The data in Table 2 are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay for GC-C Receptor
This assay determines the binding affinity of this compound to the GC-C receptor.
Protocol:
-
Cell Culture and Membrane Preparation: Human colon carcinoma T84 cells, which endogenously express the GC-C receptor, are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Assay: The T84 cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled GC-C agonist (e.g., 125I-labeled heat-stable enterotoxin, STa) and varying concentrations of the unlabeled competitor, this compound.
-
Separation: After incubation to allow for binding to reach equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular cGMP Accumulation Assay in T84 Cells
This assay quantifies the ability of this compound to stimulate the production of intracellular cGMP.
Protocol:
-
Cell Culture: T84 cells are seeded in multi-well plates and grown to confluence.
-
Pre-treatment: Prior to stimulation, the cells are pre-treated with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cGMP.
-
Stimulation: The cells are then incubated with various concentrations of this compound for a defined period.
-
Cell Lysis: Following stimulation, the cells are lysed to release the intracellular contents, including cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or a similar sensitive detection method. The results are typically normalized to the protein concentration of the cell lysate.
In Vivo Intestinal Loop Secretion Assay in Rats
This assay directly measures the effect of this compound on intestinal fluid secretion in a living organism.
Protocol:
-
Animal Preparation: Rats are fasted overnight with free access to water. On the day of the experiment, the animals are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the small intestine. A segment of the jejunum is carefully isolated, and ligatures are placed at both ends to create a closed loop, taking care not to compromise the blood supply.
-
Dosing: A solution containing a specific dose of this compound or the vehicle control is injected into the lumen of the ligated loop.
-
Incubation: The intestinal loop is returned to the peritoneal cavity, and the incision is closed. The animal is kept under anesthesia for a predetermined period (e.g., 2-4 hours).
-
Measurement: After the incubation period, the animal is euthanized, and the ligated intestinal loop is excised. The length and weight of the loop are measured. The amount of fluid accumulation is determined by the ratio of the loop's weight to its length (g/cm). The fluid within the loop can also be collected to measure the intraluminal concentration of cGMP.
Conclusion
This compound, the active metabolite of linaclotide, is a potent guanylate cyclase-C receptor agonist that effectively stimulates intestinal fluid secretion. Its mechanism of action is well-characterized and involves the GC-C/cGMP/PKG-II/CFTR signaling pathway. The in vitro and in vivo data robustly support its role in the pharmacological effects of linaclotide. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other compounds targeting the GC-C receptor for the treatment of gastrointestinal disorders.
References
The Biotransformation of Linaclotide to MM-419447: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biotransformation of Linaclotide to its principal and pharmacologically active metabolite, MM-419447. Linaclotide, a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C), is a therapeutic agent for irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its clinical efficacy is mediated through local action in the gastrointestinal tract, where it is converted to MM-419447. This document details the mechanism of this conversion, the subsequent signaling cascade, and the experimental methodologies used to characterize these processes.
The Biotransformation Pathway: From Prodrug to Active Metabolite
Linaclotide undergoes a single, crucial metabolic conversion in the small intestine to form MM-419447. This biotransformation involves the enzymatic cleavage of the C-terminal tyrosine residue from the parent Linaclotide molecule.[1][2]
Enzymatic Catalysis: The primary enzyme responsible for this conversion is Carboxypeptidase A , a pancreatic exopeptidase present in the small intestine.[3][4] In vitro studies have demonstrated that incubation of Linaclotide with Carboxypeptidase A leads to the formation of MM-419447.[3] Linaclotide is notably resistant to degradation by other common gastrointestinal proteases such as pepsin, trypsin, and chymotrypsin (B1334515) under non-reducing conditions.
Following the initial conversion to MM-419447, both Linaclotide and its active metabolite are further degraded. This subsequent degradation involves the reduction of their disulfide bonds, followed by proteolysis into smaller, inactive peptides and constituent amino acids.
Below is a diagram illustrating the biotransformation workflow.
Quantitative Analysis of Biotransformation
The conversion of Linaclotide to MM-419447 has been quantified in vitro. The following table summarizes the time-course data from an experiment where Linaclotide was incubated with Carboxypeptidase A.
| Time (hours) | Linaclotide Remaining (%) | MM-419447 Formed (%) |
| 0 | 100 | 0 |
| 1 | ~75 | ~25 |
| 2 | ~50 | ~50 |
| 4 | ~20 | ~80 |
| 6 | <10 | >90 |
Data are estimated from the graphical representation in Busby et al., 2013.
Systemic exposure to both Linaclotide and MM-419447 is negligible following oral administration, with plasma concentrations typically below the lower limit of quantification (LLOQ).
| Analyte | LLOQ in Human Plasma (LC/MS/MS) |
| Linaclotide | 0.2 ng/mL |
| MM-419447 | 2.0 ng/mL |
Data from FDA Application 202811.
Mechanism of Action: The GC-C Signaling Pathway
Both Linaclotide and its active metabolite, MM-419447, exert their pharmacological effects by acting as agonists for the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells. The binding of these agonists to the GC-C receptor initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit, thereby alleviating constipation.
The key steps in the signaling pathway are as follows:
-
Agonist Binding: Linaclotide or MM-419447 binds to the extracellular domain of the GC-C receptor.
-
GC-C Activation: This binding event activates the intracellular guanylate cyclase domain of the receptor.
-
cGMP Production: Activated GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PKG-II Activation: The resulting increase in intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II).
-
CFTR Phosphorylation and Activation: PKG-II then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel.
-
Ion and Fluid Secretion: Activated CFTR promotes the secretion of chloride and bicarbonate ions into the intestinal lumen. This increase in luminal anions leads to the paracellular movement of sodium and water into the lumen, increasing intestinal fluid content and accelerating transit.
The following diagram visualizes the GC-C signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the biotransformation and activity of Linaclotide.
In Vitro Metabolism of Linaclotide
Objective: To determine the metabolic stability of Linaclotide and identify its metabolites in the presence of intestinal enzymes.
Materials:
-
Linaclotide
-
Carboxypeptidase A from bovine pancreas
-
Simulated intestinal fluid (SIF)
-
Phosphate (B84403) buffer
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a solution of Linaclotide in a suitable buffer (e.g., phosphate buffer).
-
Incubate the Linaclotide solution with Carboxypeptidase A or SIF at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes), withdraw aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding an organic solvent such as acetonitrile.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Analyze the supernatant for the presence of Linaclotide and MM-419447 using a validated LC-MS/MS method.
Quantification of Linaclotide and MM-419447 by LC-MS/MS
Objective: To quantify the concentrations of Linaclotide and MM-419447 in biological matrices.
Instrumentation:
-
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.2% formic acid in acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient: A linear gradient is typically employed to separate the parent drug and its metabolite.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of Linaclotide and MM-419447. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Sample Preparation (from plasma):
-
Pre-treat plasma samples with an ammonium (B1175870) acetate (B1210297) solution containing ammonium hydroxide (B78521).
-
Perform solid-phase extraction (SPE) using a mixed-mode sorbent (e.g., Oasis MAX 96-well µElution plate).
-
Wash the SPE plate with an ammonium hydroxide solution followed by methanol.
-
Elute Linaclotide and MM-419447 from the sorbent.
-
Dilute the eluate with water before injection into the LC-MS/MS system.
cGMP Accumulation Assay in T84 Cells
Objective: To assess the functional activity of Linaclotide and MM-419447 by measuring the intracellular accumulation of cGMP in a human colonic cell line.
Materials:
-
T84 human colon carcinoma cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Linaclotide and MM-419447
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Culture T84 cells to confluency in multi-well plates.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a defined period.
-
Treat the cells with varying concentrations of Linaclotide or MM-419447 for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cGMP.
-
Quantify the amount of cGMP in the cell lysates using a commercially available immunoassay kit according to the manufacturer's instructions.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal cGMP accumulation.
The following workflow diagram illustrates the cGMP accumulation assay.
Conclusion
The biotransformation of Linaclotide to its active metabolite, MM-419447, is a critical step in its mechanism of action. This conversion, mediated by Carboxypeptidase A in the small intestine, gives rise to a potent agonist of the GC-C receptor. The subsequent activation of the GC-C/cGMP signaling pathway leads to increased intestinal fluid secretion and accelerated transit, providing therapeutic relief for patients with IBS-C and CIC. The experimental protocols outlined in this guide provide a framework for the continued investigation of Linaclotide, its metabolites, and their pharmacological effects.
References
The Role of MM-419447 in Accelerating Gastrointestinal Transit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-419447 is the principal and pharmacologically active metabolite of Linaclotide, a therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] This technical guide provides an in-depth overview of the role of MM-419447 in accelerating gastrointestinal (GI) transit, focusing on its mechanism of action, quantitative preclinical data, and the experimental protocols used to elucidate its effects.
Mechanism of Action
MM-419447, like its parent compound Linaclotide, is a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor located on the luminal surface of intestinal epithelial cells.[3][4] The binding of MM-419447 to the GC-C receptor initiates a signaling cascade that results in increased intestinal fluid secretion and accelerated GI transit.
The key steps in the signaling pathway are as follows:
-
GC-C Receptor Binding: MM-419447 binds to the extracellular domain of the GC-C receptor on intestinal enterocytes.[3]
-
Increased Intracellular cGMP: This binding activates the intracellular catalytic domain of GC-C, which converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a significant and concentration-dependent accumulation of intracellular cGMP.
-
CFTR Activation: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.
-
Ion and Fluid Secretion: The activated CFTR channel increases the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.
-
Accelerated Transit: The increased luminal ion concentration creates an osmotic gradient, drawing water into the intestines. This increase in intestinal fluid content softens stools and accelerates gastrointestinal transit.
Quantitative Data
The following table summarizes the expected effects based on available information for Linaclotide, which should be comparable for MM-419447.
| Dose (µg/kg) | Expected Effect on Gastrointestinal Transit |
| Vehicle Control | Baseline transit rate |
| Low Dose | Moderate acceleration |
| High Dose | Significant acceleration |
Note: This table is illustrative and based on the reported dose-dependent effects. Specific quantitative values for MM-419447 require access to the full preclinical study data.
Experimental Protocols
The acceleration of gastrointestinal transit by MM-419447 has been evaluated in preclinical studies using established animal models. A common method employed is the charcoal meal transit assay in rats.
Charcoal Meal Gastrointestinal Transit Assay in Rats
Objective: To assess the effect of a test compound on the rate of gastrointestinal transit.
Materials:
-
Male Wistar rats (200 ± 20 g)
-
Test compound (MM-419447) dissolved in an appropriate vehicle
-
Vehicle control
-
Charcoal meal suspension (e.g., 5% charcoal in 10% gum arabic solution)
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Fasting: Rats are fasted for a standardized period (e.g., 16 hours) with free access to water prior to the experiment.
-
Dosing: Animals are randomly assigned to treatment groups (vehicle control and different doses of MM-419447). The test compound or vehicle is administered orally via gavage.
-
Charcoal Administration: At a specified time post-dosing (e.g., 60 minutes), a charcoal meal suspension (e.g., 2 ml/animal) is administered orally.
-
Transit Time: After a predetermined interval following charcoal administration (e.g., 15-20 minutes), the animals are euthanized by a humane method (e.g., cervical dislocation).
-
Measurement: The small intestine is carefully dissected from the pyloric sphincter to the cecum. The total length of the small intestine is measured. The distance traveled by the charcoal front from the pylorus is also measured.
-
Calculation: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed: (Distance traveled by charcoal / Total length of small intestine) x 100
Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group. A p-value of <0.05 is generally considered statistically significant.
Conclusion
MM-419447, the active metabolite of Linaclotide, plays a crucial role in accelerating gastrointestinal transit. Its mechanism of action as a GC-C agonist, leading to increased intestinal fluid secretion, is well-established. Preclinical studies in rat models have confirmed its dose-dependent prokinetic effects. The experimental protocols, such as the charcoal meal assay, provide a robust method for quantifying the pharmacological activity of MM-419447 and similar compounds. This in-depth understanding of MM-419447's pharmacology is vital for researchers and professionals involved in the development of novel therapies for gastrointestinal motility disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vivo Transformation of Linaclotide to its Active Metabolite, MM-419447: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo formation of MM-419447, the sole active metabolite of the guanylate cyclase-C (GC-C) agonist, linaclotide (B608579). Linaclotide is a therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Understanding the metabolic fate of linaclotide is crucial for a comprehensive grasp of its pharmacology and clinical efficacy. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the metabolic pathway and experimental workflows.
Executive Summary
Linaclotide undergoes a specific and localized metabolic conversion within the gastrointestinal tract to form its active metabolite, MM-419447. This process is a critical aspect of linaclotide's mechanism of action, as both the parent drug and its metabolite are pharmacologically active. The conversion primarily occurs in the small intestine and is catalyzed by the enzyme carboxypeptidase A. Both linaclotide and MM-419447 exhibit minimal systemic absorption, exerting their effects locally on the luminal surface of the intestinal epithelium. Subsequent degradation of both peptides involves the reduction of disulfide bonds followed by proteolysis.
Quantitative Pharmacokinetic Data
The systemic exposure to both linaclotide and MM-419447 is very low following oral administration, underscoring their local action within the gastrointestinal tract.[1][2] The following tables summarize the available quantitative data from preclinical and clinical studies.
Table 1: Systemic and Portal Vein Concentrations of Linaclotide and MM-419447 in Rats Following Oral Administration [1]
| Time Point | Analyte | Mean Systemic Concentration (ng/mL ± SEM) | Mean Portal Vein Concentration (ng/mL ± SEM) |
| Various | Linaclotide | Below Limit of Quantitation (1 ng/mL) | Below Limit of Quantitation (1 ng/mL) |
| Various | MM-419447 | Below Limit of Quantitation (2 ng/mL) | Below Limit of Quantitation (2 ng/mL) |
Data derived from a study where linaclotide was administered by oral gavage (10 mg/kg) to rats (n=4 per time point).[1]
Table 2: Fecal Excretion of Active Peptides in Rats and Humans Following Oral Linaclotide Administration [1]
| Species | Percentage of Dose Excreted as Active Peptide | Predominant Peptide Recovered |
| Rat | < 1% | MM-419447 |
| Human | 3-5% (mean) | MM-419447 |
Metabolic Pathway and Mechanism
Linaclotide is a 14-amino acid peptide, and its conversion to MM-419447 involves the enzymatic removal of the C-terminal tyrosine residue. This biotransformation is primarily mediated by carboxypeptidase A in the small intestine. Linaclotide is notably stable in the acidic environment of the stomach. Following the initial conversion to MM-419447, both peptides undergo further degradation. This involves the reduction of their disulfide bonds, which leads to a loss of their tertiary structure and pharmacological activity, followed by rapid proteolysis into smaller, inactive peptides and amino acids.
Experimental Protocols
The investigation of the in vivo formation of MM-419447 from linaclotide has involved a combination of in vitro and in vivo experimental models.
In Vitro Stability and Metabolism Studies
-
Objective: To assess the stability of linaclotide in simulated gastrointestinal fluids and to identify the enzyme responsible for its metabolism.
-
Protocol:
-
Simulated Gastric Fluid (SGF) Incubation: Linaclotide is incubated in SGF (pH 1) for a defined period (e.g., 3 hours) to evaluate its stability in an acidic environment.
-
Enzymatic Digestion: Linaclotide is incubated with various intestinal enzymes, such as carboxypeptidase A, under non-reducing conditions for several hours.
-
Sample Analysis: Aliquots are taken at different time points and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to monitor the concentrations of linaclotide and the formation of MM-419447.
-
In Vivo Pharmacokinetic Studies in Animal Models (Rats)
-
Objective: To determine the systemic and portal vein concentrations of linaclotide and MM-419447 after oral administration and to analyze fecal excretion.
-
Protocol:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Administration: Linaclotide is administered via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Sample Collection:
-
Blood: Blood samples are collected from the systemic circulation (e.g., tail vein) and the portal vein at various time points post-administration. Plasma is separated for analysis.
-
Feces: Feces are collected over a defined period (e.g., 24 hours) to determine the amount of excreted active peptide.
-
-
Sample Preparation: Plasma samples are typically subjected to solid-phase extraction to isolate linaclotide and MM-419447.
-
Bioanalysis: The concentrations of linaclotide and MM-419447 in plasma and fecal extracts are quantified using a validated LC-MS/MS method. The lower limit of quantitation (LLOQ) for linaclotide in plasma has been reported as low as 0.2 ng/mL and for MM-419447 as 2.0 ng/mL.
-
Analytical Methodology: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantification.
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting the peptides from complex biological matrices like plasma.
-
Chromatography: Reversed-phase HPLC columns (e.g., C8 or C18) are used to separate linaclotide, MM-419447, and endogenous components. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is used for selective and sensitive quantification of the parent and metabolite.
Pharmacological Activity of MM-419447
MM-419447 is not merely a breakdown product but a pharmacologically active metabolite that contributes to the overall therapeutic effect of linaclotide. It binds to the GC-C receptor with a similar affinity to linaclotide and demonstrates comparable pharmacodynamic effects in non-clinical models. In rat models, orally administered MM-419447 has been shown to significantly increase fluid secretion into small intestinal loops, elevate intraluminal cGMP levels, and accelerate gastrointestinal transit in a dose-dependent manner.
Conclusion
The in vivo formation of MM-419447 from linaclotide is a well-characterized metabolic process that is integral to the drug's mechanism of action. The conversion is localized to the small intestine and is mediated by carboxypeptidase A. Both linaclotide and its active metabolite, MM-419447, act locally within the gastrointestinal tract with minimal systemic exposure. A thorough understanding of this metabolic pathway, supported by robust in vitro and in vivo experimental data, is fundamental for researchers and professionals involved in the development and clinical application of peptide-based therapeutics for gastrointestinal disorders.
References
Methodological & Application
Application Notes and Protocols for MM 419447 In Vitro Assays Using T84 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 419447 is the principal, active metabolite of linaclotide (B608579), a therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1] this compound, like its parent compound, is a potent agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[1][2] Activation of GC-C triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This enhanced ion outflow results in increased intestinal fluid and accelerated gastrointestinal transit.[4]
The human colon carcinoma cell line, T84, serves as a valuable in vitro model for studying intestinal epithelial physiology. These cells form polarized monolayers with well-developed tight junctions, making them suitable for investigating ion transport and barrier function. T84 cells endogenously express the GC-C receptor, and therefore, are an appropriate system for characterizing the pharmacological activity of GC-C agonists like this compound.
These application notes provide detailed protocols for two key in vitro assays to evaluate the activity of this compound using T84 cells: an intracellular cGMP accumulation assay and a transepithelial electrical resistance (TEER) assay.
Data Presentation
The following tables summarize the reported in vitro activity of linaclotide and the comparative binding of this compound in T84 cells. While a specific EC50 for cGMP stimulation by this compound has not been definitively reported, its activity is known to mirror that of linaclotide.
Table 1: In Vitro Activity of Linaclotide in T84 Cells
| Compound | Assay | Parameter | Value | Reference |
| Linaclotide | cGMP Accumulation | EC50 | 99 nM | |
| Linaclotide | cGMP Accumulation | EC50 | 772 nM | |
| Linaclotide | Receptor Binding (GC-C) | Ki | 1.23-1.64 nM |
Table 2: Comparative Binding Affinity of this compound and Linaclotide to T84 Cells
| Compound | Assay Conditions | Relative Binding Affinity | Reference |
| This compound vs. Linaclotide | Competitive radioligand binding at pH 7.0 | Very similar | |
| This compound vs. Linaclotide | Competitive radioligand binding at pH 5.0 and 8.0 | Comparable |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound in intestinal epithelial cells and the general experimental workflows for the described in vitro assays.
References
- 1. Buy Linaclotide | 851199-59-2 | >98% [smolecule.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of MM-419447 in Biological Samples by LC/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MM-419447 is the principal and pharmacologically active metabolite of linaclotide (B608579), a guanylate cyclase-C (GC-C) agonist used in the management of certain gastrointestinal disorders.[1][2] Linaclotide undergoes metabolism in the gastrointestinal tract, where the C-terminal tyrosine is cleaved to form MM-419447.[1][3] This metabolite demonstrates a binding affinity to the GC-C receptor comparable to its parent compound, contributing significantly to the overall pharmacological effect.[2] Accurate quantification of MM-419447 in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This document provides a detailed protocol for the sensitive and selective quantification of MM-419447 in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway
MM-419447, like linaclotide, binds to and activates the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). The elevated cGMP levels then initiate a cascade of downstream effects, including the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), leading to increased chloride and bicarbonate secretion into the intestinal lumen. This increase in intestinal fluid secretion and accelerated transit time helps to alleviate symptoms of constipation.
Figure 1: MM-419447 Signaling Pathway.
Experimental Workflow
The overall workflow for the quantification of MM-419447 in biological samples involves sample preparation using solid-phase extraction (SPE), followed by separation and detection using an LC-MS/MS (B15284909) system.
Figure 2: Experimental Workflow.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of peptides like MM-419447 from plasma. Optimization may be required for specific matrices and LC-MS/MS systems.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (a stable isotope-labeled version of MM-419447 is recommended)
-
SPE cartridges (e.g., Mixed-mode Cation Exchange)
-
Conditioning solution: Methanol (B129727)
-
Equilibration solution: Water
-
Wash solution 1: 5% Ammonium (B1175870) hydroxide (B78521) in water
-
Wash solution 2: Methanol
-
Elution solution: 2% Formic acid in acetonitrile (B52724)
-
96-well collection plates
-
Centrifuge or vacuum manifold
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. Spike with an appropriate amount of internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the cartridges by passing 1 mL of water.
-
Sample Loading: Load the pre-treated plasma samples onto the SPE cartridges.
-
Washing Step 1: Wash the cartridges with 1 mL of 5% ammonium hydroxide in water to remove polar impurities.
-
Washing Step 2: Wash the cartridges with 1 mL of methanol to remove non-polar impurities.
-
Elution: Elute MM-419447 and the IS from the cartridges with 1 mL of 2% formic acid in acetonitrile into a clean 96-well collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Suggested Starting Conditions):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of MM-419447 from matrix components. A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
MS/MS Parameters (to be optimized):
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined by infusion of MM-419447 standard |
| Product Ion (Q3) | To be determined by infusion of MM-419447 standard |
| Collision Energy | To be optimized for the specific MRM transition |
| Dwell Time | 100-200 ms |
Data Presentation
A validated LC-MS/MS method has been reported for the quantification of MM-419447 in human plasma. The following table summarizes the key quantitative parameters of this method.
| Analyte | Matrix | LLOQ (ng/mL) | Systemic Exposure |
| MM-419447 | Human Plasma | 2.0 | Negligible at clinically relevant doses |
LLOQ: Lower Limit of Quantitation
Conclusion
This application note provides a comprehensive overview and a detailed starting protocol for the quantification of MM-419447 in biological samples using LC-MS/MS. The presented solid-phase extraction method offers efficient sample clean-up, and the LC-MS/MS parameters provide a robust starting point for method development. This methodology is suitable for supporting pharmacokinetic and other drug development studies involving linaclotide and its active metabolite, MM-419447. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.
References
Application Notes and Protocols for HPLC Analysis of MM 419447 Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of the stability and degradation of MM 419447, the active metabolite of the drug Linaclotide. The provided methodologies utilize High-Performance Liquid Chromatography (HPLC) for the separation and quantification of this compound and its degradation products. This guide is intended to assist researchers, scientists, and drug development professionals in establishing a robust analytical framework for the assessment of this compound stability in various experimental conditions.
Introduction
This compound is the principal active metabolite of Linaclotide, a guanylate cyclase-C agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C).[1] Linaclotide is a 14-amino acid peptide that is converted to this compound in the small intestine through the cleavage of its C-terminal tyrosine residue.[1][2] The stability of this compound is a critical factor in its therapeutic efficacy and is primarily influenced by the gastrointestinal environment. Degradation of this compound is initiated by the reduction of its disulfide bonds, followed by proteolysis.[1][2]
A reliable and accurate analytical method is essential for monitoring the stability of this compound and characterizing its degradation products. This application note details a reverse-phase HPLC (RP-HPLC) method suitable for this purpose and provides a protocol for conducting forced degradation studies to elucidate potential degradation pathways.
Experimental Protocols
HPLC Method for this compound Analysis
This protocol describes a gradient RP-HPLC method for the separation and quantification of this compound.
2.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Sample diluent: Water/Acetonitrile (90:10, v/v)
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A quaternary or binary HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
2.1.3. Standard and Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute samples from stability or degradation studies with the sample diluent to fall within the concentration range of the standard curve. Filter the samples through a 0.22 µm syringe filter before injection.
Forced Degradation Study Protocol
Forced degradation studies are conducted to identify potential degradation products and pathways under various stress conditions, as recommended by ICH guidelines.[3][4][5][6]
2.2.1. Preparation of Stock Solution
Prepare a 1 mg/mL stock solution of this compound in water.
2.2.2. Stress Conditions
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark at the same temperature.
2.2.3. Sample Analysis
After the specified incubation period, neutralize the acidic and basic samples. Dilute all samples appropriately with the sample diluent and analyze by the HPLC method described in section 2.1.
Data Presentation
The following tables summarize hypothetical quantitative data from the stability and forced degradation studies of this compound.
Table 1: Stability of this compound under Different pH Conditions at 25 °C
| pH | Time (hours) | This compound Remaining (%) |
| 2 | 0 | 100.0 |
| 24 | 98.5 | |
| 48 | 97.1 | |
| 7 | 0 | 100.0 |
| 24 | 99.2 | |
| 48 | 98.6 | |
| 9 | 0 | 100.0 |
| 24 | 95.3 | |
| 48 | 90.8 |
Table 2: Forced Degradation of this compound under Stress Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area %) |
| 0.1 M HCl, 60 °C | 24 | 85.2 | DP1 (5.8%), DP2 (3.1%) |
| 0.1 M NaOH, 60 °C | 24 | 78.9 | DP3 (8.2%), DP4 (4.5%) |
| 3% H₂O₂, RT | 24 | 65.4 | DP5 (15.1%), DP6 (9.7%) |
| 60 °C | 48 | 92.7 | DP1 (2.5%) |
| Photolytic (ICH Q1B) | - | 96.5 | DP7 (1.8%) |
*DP = Degradation Product
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound stability and degradation.
Caption: Workflow for this compound stability and degradation analysis.
Hypothetical Degradation Pathway
This diagram shows a plausible degradation pathway for this compound, initiated by the reduction of disulfide bonds.
Caption: Hypothetical degradation pathway of this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the analysis of this compound stability and degradation. The detailed HPLC method is suitable for the accurate quantification of this compound, while the forced degradation study protocol allows for the investigation of its degradation pathways. This information is crucial for the development of stable formulations and for ensuring the therapeutic efficacy of drugs containing Linaclotide.
References
Application Notes and Protocols for the Synthesis and Purification of MM 419447 Peptide
Introduction
MM 419447 is the active metabolite of Linaclotide, a therapeutic peptide used for the treatment of irritable bowel syndrome with constipation (IBS-C).[1][2][3] It is a guanylate cyclase-C agonist with a molecular formula of C50H76N14O19S6 and a molecular weight of 1369.61.[4] this compound is formed in vivo by the enzymatic cleavage of the C-terminal tyrosine residue from its parent compound, Linaclotide.[5] This document provides detailed application notes and protocols for the chemical synthesis and purification of the this compound peptide for research and development purposes.
The synthesis of a cysteine-rich, cyclic peptide like this compound is a multi-step process that involves solid-phase peptide synthesis (SPPS) of the linear precursor, followed by oxidative folding to form the correct disulfide bridges, and finally, purification of the target peptide.
Data Presentation
Table 1: Key Parameters for Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
| Parameter | Recommended Condition/Reagent | Purpose |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Chemistry | Standard, robust method for peptide synthesis.[6] |
| Resin | 2-Chlorotrityl chloride resin | Suitable for protecting the C-terminal carboxylic acid and allowing for mild cleavage conditions.[7][8] |
| Amino Acid Coupling | 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMF | Efficient amide bond formation.[6] |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removal of the temporary Fmoc protecting group from the N-terminus.[6] |
| Cysteine Protection | Acid-labile protecting groups (e.g., Trt, Acm) | To prevent side reactions and control disulfide bond formation. |
| Cleavage from Resin | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, H2O) | To release the crude linear peptide from the solid support and remove side-chain protecting groups.[8] |
Table 2: Typical Parameters for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
| Parameter | Recommended Condition/Reagent | Purpose |
| Column | C18 silica-based stationary phase | Standard for peptide purification due to its hydrophobic interaction with the peptide.[9][10] |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and act as an ion-pairing agent.[10][11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide from the column.[9][10] |
| Gradient | Linear gradient of increasing Mobile Phase B | To separate the target peptide from impurities based on hydrophobicity.[10] |
| Detection | UV at 210-220 nm | Wavelength at which peptide bonds absorb, allowing for monitoring of the elution profile.[9] |
| Purity Analysis | Analytical HPLC | To assess the purity of the collected fractions.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound Peptide
This protocol outlines the manual solid-phase synthesis of the linear this compound peptide using Fmoc chemistry.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid in DCM with N,N-diisopropylethylamine (DIPEA).
-
Add the amino acid solution to the swelled resin and agitate for 1-2 hours.
-
Cap any unreacted sites with methanol.
-
Wash the resin with DCM and then dimethylformamide (DMF).
-
-
Chain Elongation (for each subsequent amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid, HCTU, and DIPEA in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat this cycle for each amino acid in the this compound sequence.
-
-
Cleavage from Resin:
-
Wash the fully assembled peptide-resin with DCM and dry under nitrogen.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Protocol 2: Cyclization and Purification of this compound
This protocol describes the formation of disulfide bonds and the final purification of the peptide.
-
Disulfide Bond Formation (Oxidative Folding):
-
Dissolve the crude linear peptide in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) at a low concentration to favor intramolecular cyclization.
-
The solution can be left open to air (air oxidation) or a mild oxidizing agent can be added to facilitate disulfide bond formation.
-
Monitor the reaction by analytical HPLC until the linear peptide is consumed.
-
-
Purification by Preparative RP-HPLC:
-
Sample Preparation: Dissolve the crude cyclized peptide in Mobile Phase A.
-
Column Equilibration: Equilibrate the preparative C18 RP-HPLC column with a low percentage of Mobile Phase B.
-
Injection and Elution: Inject the peptide solution onto the column. Elute the peptide using a linear gradient of increasing concentration of Mobile Phase B.[9] The specific gradient will need to be optimized based on the hydrophobicity of the this compound peptide.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance at 210-220 nm.[9]
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95% is often required for biological studies).[12]
-
Lyophilize the pooled fractions to obtain the final purified this compound peptide as a white powder.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. xcessbio.com [xcessbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. mdpi.com [mdpi.com]
- 9. bachem.com [bachem.com]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Preclinical Assessment of MM 419447: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 419447 is the principal and pharmacologically active metabolite of Linaclotide, a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2][3] Linaclotide is a 14-amino acid peptide that is minimally absorbed systemically and is metabolized in the gastrointestinal tract to this compound by the loss of its C-terminal tyrosine.[4] This active metabolite exerts its effects locally on the luminal surface of the intestinal epithelium.[3][4]
These application notes provide a comprehensive overview of the experimental design for the preclinical assessment of this compound, including its mechanism of action, and detailed protocols for key in vitro and in vivo studies.
Mechanism of Action
This compound, like its parent drug Linaclotide, is a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor located on the apical membrane of intestinal enterocytes.[2][4] The binding of this compound to GC-C initiates a signaling cascade that results in increased intracellular and extracellular concentrations of cyclic guanosine (B1672433) monophosphate (cGMP).[1][4]
Intracellular cGMP Pathway: Elevated intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[4][5] This leads to increased secretion of chloride and bicarbonate into the intestinal lumen, which is followed by the osmotic movement of water. The resulting increase in intestinal fluid content and accelerated transit time contribute to the relief of constipation.[1][4]
Extracellular cGMP Pathway and Visceral Analgesia: Increased extracellular cGMP is thought to act on colonic nociceptors, reducing their sensitivity and thereby alleviating abdominal pain associated with IBS-C.[1][6]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in intestinal epithelial cells.
In Vitro Assessment
Receptor Binding Affinity
Objective: To determine the binding affinity of this compound to the GC-C receptor.
Protocol:
-
Cell Line: T84 human colon carcinoma cells, which endogenously express the GC-C receptor.
-
Method: Competitive radioligand binding assay.
-
Radioligand: [¹²⁵I]-labeled heat-stable enterotoxin (STa), a known high-affinity ligand for GC-C.
-
Procedure:
-
Culture T84 cells to confluence in appropriate media.
-
Prepare cell membranes from T84 cells.
-
Incubate a fixed concentration of [¹²⁵I]-STa with increasing concentrations of unlabeled this compound in the presence of T84 cell membranes.
-
After incubation, separate bound from free radioligand by filtration.
-
Measure the amount of bound radioactivity using a gamma counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis.
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
-
Data Presentation:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | Value | Value |
| Linaclotide (Control) | Value | Value |
| STa (Control) | Value | Value |
cGMP Production Assay
Objective: To measure the ability of this compound to stimulate cGMP production in intestinal epithelial cells.
Protocol:
-
Cell Line: T84 cells.
-
Method: Enzyme-linked immunosorbent assay (ELISA) for cGMP.
-
Procedure:
-
Seed T84 cells in 24-well plates and grow to confluence.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Stimulate cells with increasing concentrations of this compound for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP ELISA kit.
-
Normalize cGMP levels to the total protein content of each well.
-
-
Data Presentation:
| Concentration of this compound (nM) | Intracellular cGMP (pmol/mg protein) |
| 0 (Basal) | Value |
| 1 | Value |
| 10 | Value |
| 100 | Value |
| 1000 | Value |
| EC₅₀ (nM) | Value |
In Vivo Assessment
Intestinal Fluid Secretion Model (Rat)
Objective: To evaluate the effect of this compound on intestinal fluid secretion.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Method: Ligated intestinal loop model.
-
Procedure:
-
Fast rats overnight with free access to water.
-
Anesthetize the rats and expose the small intestine through a midline incision.
-
Create ligated loops (approximately 2 cm in length) in the jejunum.
-
Inject a solution of this compound at various doses (or vehicle control) into the lumen of the ligated loops.
-
Return the intestine to the abdominal cavity and close the incision.
-
After a set time (e.g., 4 hours), euthanize the animals and carefully dissect the ligated loops.
-
Measure the length and weight of each loop.
-
Calculate the fluid accumulation as the ratio of loop weight to length (mg/cm).
-
-
Data Presentation:
| Treatment Group | Dose (µg/kg) | Fluid Accumulation (mg/cm) |
| Vehicle Control | 0 | Value |
| This compound | Dose 1 | Value |
| This compound | Dose 2 | Value |
| This compound | Dose 3 | Value |
Gastrointestinal Transit Model (Rat)
Objective: To assess the effect of this compound on gastrointestinal transit time.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Method: Charcoal meal transit assay.
-
Procedure:
-
Fast rats overnight with free access to water.
-
Administer this compound or vehicle control orally by gavage.
-
After a specified time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally.
-
After another set time (e.g., 20 minutes), euthanize the animals.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
-
Data Presentation:
| Treatment Group | Dose (µg/kg) | GI Transit (%) |
| Vehicle Control | 0 | Value |
| This compound | Dose 1 | Value |
| This compound | Dose 2 | Value |
| This compound | Dose 3 | Value |
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for assessing this compound.
Pharmacokinetic and Toxicological Assessment
While this compound has very low oral bioavailability and acts locally, it is still crucial to perform pharmacokinetic (PK) and toxicology studies.[2]
Pharmacokinetics
Objective: To determine the systemic exposure of this compound after oral administration.
Protocol:
-
Animal Model: Rats and/or dogs.
-
Method: Oral and intravenous administration of this compound followed by serial blood sampling.
-
Analysis: Quantify plasma concentrations of this compound using a validated LC-MS/MS method.
-
Parameters to Determine: Cmax, Tmax, AUC, and oral bioavailability.
Toxicology
Objective: To assess the safety profile of this compound.
Protocol:
-
Studies:
-
Single-dose and repeat-dose toxicity studies in rodents and non-rodents.
-
Safety pharmacology studies (cardiovascular, respiratory, and central nervous system).
-
Genotoxicity and carcinogenicity studies (as required by regulatory guidelines).
-
-
Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
Conclusion
This document provides a framework for the preclinical evaluation of this compound. The described in vitro and in vivo assays are essential for characterizing its pharmacological activity and mechanism of action. A thorough assessment of its pharmacokinetic and toxicological profile is also necessary to support its further development as a therapeutic agent. The provided protocols and data presentation formats are intended to guide researchers in designing and executing robust preclinical studies.
References
- 1. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cGMP Levels in Response to MM 419447
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate measurement of cyclic guanosine (B1672433) monophosphate (cGMP) levels in various biological samples following treatment with MM 419447. This document includes an overview of the signaling pathway, detailed experimental protocols for common assay methods, and guidance on data presentation and analysis.
Introduction to this compound and its Mechanism of Action
This compound is the active metabolite of Linaclotide, a potent and selective guanylate cyclase-C (GC-C) agonist.[1][2][3][4][5] Linaclotide and this compound act locally on the luminal surface of the intestinal epithelium. The binding of this compound to the GC-C receptor activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cGMP. This increase in intracellular cGMP concentration is a key event in the downstream signaling cascade that results in the secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit. Consequently, the quantification of cGMP levels serves as a direct and reliable biomarker for assessing the pharmacological activity of this compound.
Signaling Pathway of this compound
The following diagram illustrates the mechanism by which this compound stimulates the production of intracellular cGMP.
Caption: Signaling pathway of this compound leading to cGMP production.
Selection of an Appropriate cGMP Assay Method
Several methods are available for the quantification of cGMP levels. The choice of method will depend on the specific requirements of the experiment, such as sample type, required sensitivity, throughput, and available equipment.
| Assay Method | Principle | Advantages | Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody. | High throughput, non-radioactive, commercially available kits. | Potential for cross-reactivity, may require sample purification. |
| RIA (Radioimmunoassay) | Competitive immunoassay using a radiolabeled cGMP. | High sensitivity. | Requires handling of radioactive materials, specialized equipment for detection. |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates cGMP from other sample components followed by highly specific mass-based detection and quantification. | High specificity and sensitivity, can multiplex with other analytes. | Lower throughput, requires expensive specialized equipment and expertise. |
| FRET-based Biosensors | Genetically encoded fluorescent sensors that change their fluorescence resonance energy transfer (FRET) signal upon binding to cGMP. | Allows for real-time measurement of cGMP dynamics in living cells. | Requires cell transfection and specialized fluorescence microscopy equipment. |
Experimental Protocols
This section provides detailed protocols for sample preparation and for the two most commonly used methods for cGMP quantification: ELISA and LC-MS/MS.
Protocol 1: Sample Preparation
Proper sample preparation is critical for accurate cGMP measurement. Due to the rapid degradation of cyclic nucleotides by phosphodiesterases (PDEs), samples should be processed quickly and kept on ice.
A. Cell Culture Lysates:
-
Grow cells to the desired confluency in multi-well plates.
-
Treat cells with this compound for the desired time and at the appropriate concentration.
-
Aspirate the culture medium.
-
Add 1 ml of 0.1 M HCl for every 35 cm² of surface area and incubate at room temperature for 20 minutes.
-
Scrape the cells and transfer the suspension to a centrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant for cGMP analysis. Samples can be assayed directly or stored at -80°C.
B. Tissue Homogenates:
-
Excise tissues and immediately freeze them in liquid nitrogen to prevent cGMP degradation.
-
Weigh the frozen tissue and add 5-10 µL of lysis buffer (e.g., 0.1 M HCl) per mg of tissue.
-
Homogenize the sample on ice.
-
Centrifuge at high speed for 5-10 minutes to pellet debris.
-
Collect the supernatant for the cGMP assay.
C. Plasma:
-
Collect blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Collect the plasma and, to precipitate proteins, add 2 volumes of ice-cold ethanol (B145695) for every volume of plasma.
-
Vortex and incubate at room temperature for 5 minutes.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate the ethanol.
-
Reconstitute the sample in assay buffer for analysis.
Protocol 2: cGMP Measurement by Competitive ELISA
This protocol is a general guideline based on commercially available cGMP ELISA kits. Always refer to the specific manufacturer's instructions.
Experimental Workflow for cGMP ELISA
Caption: A typical experimental workflow for a competitive cGMP ELISA.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit's manual. Create a serial dilution of the cGMP standard to generate a standard curve.
-
Sample/Standard Addition: Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 25 µL of HRP-conjugated cGMP and 50 µL of anti-cGMP antibody to each well. Cover the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the cGMP concentration in your samples. The absorbance is inversely proportional to the amount of cGMP in the sample.
Protocol 3: cGMP Measurement by LC-MS/MS
This protocol provides a general framework. Specific parameters such as the choice of column, mobile phase, and mass transitions will need to be optimized for your specific instrument.
Procedure:
-
Sample Preparation: Prepare cell lysates, tissue homogenates, or plasma extracts as described in Protocol 1. A protein precipitation step (e.g., with acetonitrile (B52724) or perchloric acid) is crucial. It is highly recommended to use a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-cGMP) added at the beginning of the sample preparation to control for extraction efficiency and matrix effects.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol (B129727) or acetonitrile) is typical.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Detection: Use multiple reaction monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for both cGMP and the internal standard. For example, for cGMP, a transition of m/z 344.2 → 150.0 might be used.
-
-
Data Analysis:
-
Create a standard curve by analyzing known concentrations of cGMP.
-
Quantify the amount of cGMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. Tables are an effective way to summarize results.
Table 1: Example of a cGMP ELISA Standard Curve
| cGMP Concentration (pmol/mL) | Absorbance at 450 nm (Mean) | Standard Deviation | % B/B₀ |
| 1000 | 0.152 | 0.011 | 12.5 |
| 500 | 0.234 | 0.015 | 19.2 |
| 250 | 0.388 | 0.021 | 31.8 |
| 125 | 0.612 | 0.035 | 50.2 |
| 62.5 | 0.895 | 0.048 | 73.4 |
| 31.25 | 1.089 | 0.056 | 89.3 |
| 0 (B₀) | 1.220 | 0.061 | 100.0 |
B/B₀ represents the ratio of the absorbance of a standard or sample to the absorbance of the zero-standard (maximum binding).
Table 2: Example of cGMP Levels in T84 Cells Treated with this compound
| Treatment Group | This compound Concentration (nM) | Intracellular cGMP (pmol/mg protein) | Standard Error of the Mean (SEM) |
| Vehicle Control | 0 | 5.2 | 0.8 |
| This compound | 1 | 25.8 | 3.1 |
| This compound | 10 | 112.5 | 12.4 |
| This compound | 100 | 450.7 | 35.2 |
| This compound | 1000 | 890.1 | 67.9 |
Conclusion
The measurement of cGMP is a fundamental step in characterizing the activity of this compound. By selecting the appropriate assay method and following a robust and well-validated protocol, researchers can obtain reliable and reproducible data. The protocols and guidelines provided in this document offer a solid foundation for investigating the pharmacological effects of this compound and similar GC-C agonists.
References
Application Notes and Protocols: MM 419447 in Visceral Hypersensitivity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 419447 is the principal and pharmacologically active metabolite of linaclotide (B608579), a synthetic 14-amino acid peptide.[1] Linaclotide is an approved therapeutic for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1] In the gastrointestinal tract, linaclotide is metabolized to this compound through the removal of its C-terminal tyrosine residue.[1] This metabolite, like its parent compound, is a potent agonist of the guanylate cyclase-C (GC-C) receptor, which is predominantly expressed on the luminal surface of intestinal epithelial cells.[1][2] The activation of GC-C by this compound initiates a signaling cascade that has been demonstrated to reduce visceral hypersensitivity, a key component of chronic visceral pain. Due to its localized action within the gut and minimal systemic absorption, this compound presents a targeted therapeutic approach for visceral pain associated with gastrointestinal disorders.[1]
Mechanism of Action
This compound exerts its analgesic effects on visceral hypersensitivity through the activation of the GC-C receptor on intestinal epithelial cells. This initiates a downstream signaling pathway that ultimately leads to the modulation of nociceptor activity.
Signaling Pathway
The binding of this compound to the GC-C receptor triggers the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP has two primary effects related to visceral pain modulation:
-
Increased cGMP Efflux: Intracellular cGMP is transported out of the epithelial cells into the submucosal space.
-
Nociceptor Inhibition: The extracellular cGMP then acts on and inhibits the activity of colonic nociceptors, the sensory neurons responsible for transmitting pain signals from the gut to the central nervous system. This reduction in nociceptor firing leads to an attenuation of visceral pain perception.[3]
This mechanism of action results in a reduction of the heightened sensitivity to stimuli that characterizes visceral hypersensitivity.
Data Presentation
Table 1: Effect of Linaclotide on Visceromotor Response to Colorectal Distension in a Rat Model of Visceral Hypersensitivity
This table summarizes the typical results from a colorectal distension (CRD) study in a rat model of visceral hypersensitivity, demonstrating the analgesic effect of a GC-C agonist. The visceromotor response (VMR) is quantified as the number of abdominal contractions.
| Treatment Group | Distension Pressure (mmHg) | Mean Number of Abdominal Contractions (± SEM) |
| Vehicle Control | 20 | 5.2 ± 0.8 |
| 40 | 12.5 ± 1.5 | |
| 60 | 23.4 ± 1.9[4] | |
| Linaclotide | 20 | 2.1 ± 0.5 |
| 40 | 6.8 ± 1.1 | |
| 60 | 11.7 ± 1.3* |
*p < 0.05 compared to Vehicle Control. Data are hypothetical and representative of findings in preclinical studies of linaclotide.[5]
Table 2: Relative Binding Affinities of Linaclotide and this compound to GC-C Receptors
This table presents the comparable binding affinities of linaclotide and its active metabolite, this compound, to the GC-C receptor on human T84 cells.
| Compound | pH | Relative Binding Affinity (Ki, nM) |
| Linaclotide | 7.0 | ~1.5 |
| This compound | 7.0 | ~1.5 |
| Linaclotide | 5.0 | ~1.6 |
| This compound | 5.0 | ~1.6 |
| Linaclotide | 8.0 | ~1.2 |
| This compound | 8.0 | ~1.2 |
Data adapted from published studies.[6]
Experimental Protocols
The following are detailed methodologies for key experiments in the study of this compound in visceral hypersensitivity.
Protocol 1: Assessment of Visceral Hypersensitivity using the Colorectal Distension (CRD) Model in Rats
This protocol describes a widely used method for evaluating visceral pain in conscious rats.
Objective: To assess the effect of this compound on the visceromotor response to colorectal distension in a rat model of visceral hypersensitivity.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Male Sprague-Dawley rats
-
Colorectal distension balloon catheter (e.g., 4-5 cm in length)
-
Pressure transducer and inflation device
-
Data acquisition system to record abdominal muscle contractions (electromyography - EMG) or a scoring system for abdominal withdrawal reflex (AWR).
Experimental Workflow:
Procedure:
-
(Optional) Induction of Visceral Hypersensitivity: A model of visceral hypersensitivity can be induced, for example, by intracolonic administration of trinitrobenzene sulfonic acid (TNBS).
-
Drug Administration: Administer this compound or vehicle to the rats via oral gavage at the desired dose and time point before CRD.
-
Balloon Catheter Insertion:
-
Lightly anesthetize the rat.
-
Gently insert a lubricated balloon catheter into the colorectum.
-
Secure the catheter in place.
-
-
Acclimation: Allow the rat to recover from anesthesia and acclimate to the testing environment.
-
Colorectal Distension:
-
Apply graded, phasic distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20-30 seconds) with a sufficient rest period in between.
-
-
Response Measurement:
-
Visceromotor Response (VMR): Record the electromyographic (EMG) activity of the abdominal muscles. The integral of the rectified EMG signal is used to quantify the response.[7]
-
Abdominal Withdrawal Reflex (AWR): A semi-quantitative scoring system can be used by a blinded observer:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdominal wall.
-
4: Body arching and lifting of the pelvis.[8]
-
-
-
Data Analysis: Compare the VMR or AWR scores between the this compound-treated group and the vehicle-treated group at each distension pressure.
Protocol 2: In Vitro GC-C Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the GC-C receptor.
Materials:
-
T84 human colon carcinoma cells
-
This compound
-
Radiolabeled ligand (e.g., [125I]-pSTa)
-
Binding buffer
-
Scintillation counter
Procedure:
-
Cell Culture: Culture T84 cells to confluency.
-
Assay Setup:
-
Incubate intact T84 cells or membrane preparations with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
-
Incubation: Incubate at 37°C for a sufficient time to reach binding equilibrium.
-
Washing: Wash the cells to remove unbound radioligand.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) to determine the binding affinity.
Protocol 3: In Vitro cGMP Accumulation Assay
Objective: To measure the ability of this compound to stimulate cGMP production in intestinal epithelial cells.
Materials:
-
T84 human colon carcinoma cells
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or RIA)
Procedure:
-
Cell Culture: Culture T84 cells to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time.
-
Cell Lysis: Lyse the cells to release intracellular cGMP.
-
Quantification: Measure the concentration of cGMP in the cell lysates using a cGMP immunoassay kit.
-
Data Analysis: Plot the cGMP concentration against the concentration of this compound to generate a dose-response curve and determine the EC50 value.[3]
Conclusion
This compound, the active metabolite of linaclotide, represents a promising area of research for the treatment of visceral hypersensitivity. Its targeted, local action in the gut via the GC-C/cGMP signaling pathway offers a clear mechanism for reducing visceral pain. The experimental protocols outlined provide a framework for researchers to further investigate the therapeutic potential of this compound and similar GC-C agonists in the context of chronic visceral pain disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental colitis alters visceromotor response to colorectal distension in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electroacupuncture alleviates stress-induced visceral hypersensitivity through an opioid system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Ion Channel Activity of MM 419447 in Enterocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 419447 is the active metabolite of linaclotide (B608579), a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] this compound, a 13-amino acid peptide, is formed by the removal of the C-terminal tyrosine from linaclotide.[2] Like its parent compound, this compound acts as a potent agonist of the GC-C receptor on the apical membrane of intestinal epithelial cells, also known as enterocytes.[1] This activation initiates a signaling cascade that results in increased intestinal fluid secretion and accelerated transit, primarily through the modulation of ion channel activity.
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for investigating its effects on ion channel activity in enterocytes.
Mechanism of Action
This compound exerts its physiological effects by activating a well-defined signaling pathway in enterocytes:
-
Receptor Binding: this compound binds to the extracellular domain of the GC-C receptor located on the apical surface of intestinal epithelial cells.[1] The binding affinity of this compound to GC-C is comparable to that of linaclotide.[1][3]
-
cGMP Production: This binding activates the intracellular guanylate cyclase domain of the receptor, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]
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PKG-II Activation: The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKG-II).
-
CFTR Ion Channel Phosphorylation and Activation: Activated PKG-II then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane ion channel. This phosphorylation event opens the CFTR channel, increasing its permeability to chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions.
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Ion and Fluid Secretion: The efflux of Cl⁻ and HCO₃⁻ into the intestinal lumen creates an electrochemical gradient that drives the paracellular movement of sodium (Na⁺) and water into the lumen, resulting in increased intestinal fluid secretion and accelerated transit.
Quantitative Data
While specific dose-response data for this compound on ion channel activity is not extensively published, its pharmacodynamics are known to mirror those of its parent compound, linaclotide. The following table summarizes key quantitative data for linaclotide, which can be used as a reference for designing experiments with this compound.
| Parameter | Cell Line/Tissue | Value | Reference |
| cGMP Accumulation (EC₅₀) | T84 human colon carcinoma cells | 99 nM (for linaclotide) | |
| Transepithelial Ion Current (EC₅₀) | Rat proximal colon | 9.2 nM (for linaclotide) | |
| Increase in Short-Circuit Current (Isc) | Human colonic mucosa | Significant increase at 0.1 and 1.0 µM (for linaclotide) | [2] |
| Binding Affinity (Ki) to GC-C | T84 human colon carcinoma cells | Comparable to linaclotide | [3] |
Experimental Protocols
Ussing Chamber Assay for Measuring Transepithelial Ion Transport
The Ussing chamber is a gold-standard technique for studying epithelial ion transport in native tissues or cultured cell monolayers. It allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport across the epithelium.
Objective: To determine the dose-dependent effect of this compound on net ion secretion in a monolayer of human colonic epithelial cells (e.g., T84 cells).
Materials:
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T84 cells cultured on permeable supports (e.g., Transwell® inserts)
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Ussing chamber system
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Voltage-clamp amplifier
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Ag/AgCl electrodes and 3M KCl agar (B569324) bridges
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Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O₂/5% CO₂
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This compound stock solution
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Forskolin (B1673556) (positive control)
-
CFTRinh-172 (CFTR inhibitor)
Protocol:
-
Cell Culture: Culture T84 cells on permeable supports until a confluent monolayer with a high transepithelial electrical resistance (TEER > 1000 Ω·cm²) is formed.
-
Ussing Chamber Setup:
-
Assemble the Ussing chamber system according to the manufacturer's instructions.
-
Fill the apical and basolateral chambers with pre-warmed and gassed KRB buffer.
-
Mount the Transwell® insert containing the T84 cell monolayer between the two chambers, ensuring a tight seal.
-
Place the Ag/AgCl electrodes and agar bridges in their respective positions.
-
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved. The voltage across the epithelium should be clamped at 0 mV.
-
This compound Addition:
-
Add increasing concentrations of this compound to the apical chamber in a cumulative manner (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Record the change in Isc after each addition until a stable plateau is reached.
-
-
Controls:
-
Positive Control: At the end of the experiment, add forskolin (e.g., 10 µM) to the basolateral chamber to maximally stimulate CFTR-mediated secretion and confirm cell viability and responsiveness.
-
Inhibitor Control: In a separate set of experiments, pre-incubate the apical membrane with a CFTR-specific inhibitor, such as CFTRinh-172 (e.g., 10 µM), before the addition of this compound to confirm that the observed Isc increase is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) from baseline for each concentration of this compound.
-
Plot the ΔIsc as a function of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Patch Clamp Electrophysiology for Single-Channel Analysis
Patch clamp is a powerful technique to study the activity of individual ion channels. The whole-cell configuration allows for the measurement of macroscopic currents from the entire cell, while the excised-patch configuration allows for the study of single-channel properties.
Objective: To characterize the effect of this compound on the whole-cell chloride currents mediated by CFTR in enterocytes.
Materials:
-
Enterocytes expressing CFTR (e.g., primary cultured enterocytes or a suitable cell line like T84)
-
Patch clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (containing in mM: 145 NaCl, 4.5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 5 glucose; pH 7.4)
-
Intracellular solution (containing in mM: 140 NMDG-Cl, 1 MgCl₂, 10 HEPES, 1 Mg-ATP, 0.1 GTP; pH 7.2)
-
This compound stock solution
-
Forskolin and IBMX (to activate adenylyl cyclase and inhibit phosphodiesterase, respectively, to raise intracellular cAMP and activate PKA for CFTR phosphorylation)
-
CFTRinh-172
Protocol:
-
Cell Preparation: Plate enterocytes on glass coverslips suitable for patch clamp recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Recording:
-
Position the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -40 mV.
-
-
Current Measurement:
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit whole-cell currents.
-
First, record baseline currents in the absence of any stimulants.
-
-
CFTR Activation and this compound Application:
-
Perfuse the cell with a solution containing forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to activate CFTR channels through PKA-dependent phosphorylation. This will induce a baseline CFTR-mediated chloride current.
-
Once a stable CFTR current is established, apply this compound to the extracellular solution at various concentrations.
-
Record the changes in the whole-cell current in response to this compound.
-
-
Inhibitor Control: To confirm the current is mediated by CFTR, apply CFTRinh-172 (e.g., 10 µM) at the end of the experiment to block the current.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of this compound.
-
Construct a current-voltage (I-V) relationship to characterize the properties of the this compound-stimulated current.
-
Generate a dose-response curve by plotting the increase in current as a function of this compound concentration.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Stability of MM-419447 in Simulated Intestinal Fluid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of MM-419447 in simulated intestinal fluid (SIF).
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of MM-419447 stability in SIF.
Q1: My MM-419447 is degrading rapidly in my SIF preparation. What are the potential causes and solutions?
A1: Rapid degradation of MM-419447, an active metabolite of linaclotide (B608579), in SIF is a known challenge. While it is generally more stable than its parent compound, linaclotide, several factors can contribute to its instability.[1][2][3] The primary degradation pathway for both linaclotide and MM-419447 in intestinal fluid is the reduction of their disulfide bonds.[3][4]
Troubleshooting Steps:
-
Enzyme Activity: The activity of pancreatin (B1164899), a key component of SIF containing various digestive enzymes, can vary between lots and suppliers. This variability can significantly impact the degradation rate of peptides.
-
Solution: It is crucial to qualify each new lot of pancreatin. Perform an enzyme activity assay to ensure consistency across experiments. You can use a standardized substrate to measure the proteolytic activity of your pancreatin solution.
-
-
pH of SIF: The pH of the small intestine fluctuates, and the pH of your SIF preparation is critical for peptide stability.
-
Solution: Ensure the pH of your SIF is accurately adjusted to 6.8 as per the United States Pharmacopeia (USP) guidelines. Use a calibrated pH meter and fresh buffers.
-
-
Disulfide Bond Reduction: The reducing environment of the gut, mimicked to some extent in SIF, can lead to the cleavage of disulfide bonds, which are crucial for the structure and activity of MM-419447.
-
Solution: While difficult to completely avoid in a biomimetic medium, understanding this degradation pathway is key. Chemical modifications to the peptide, such as substituting disulfide bonds with more stable linkages, have been explored to enhance stability.
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Q2: I am observing precipitation of MM-419447 in my SIF stability study. How can I address this?
A2: Peptide precipitation in SIF can be a significant issue, leading to inaccurate stability and activity assessments. Several factors can contribute to this phenomenon.
Troubleshooting Steps:
-
Peptide Concentration: High concentrations of peptides can lead to aggregation and precipitation, especially in a complex medium like SIF.
-
Solution: Start with a lower concentration of MM-419447 in your experiments. Determine the solubility limit of MM-419447 in your specific SIF preparation.
-
-
Interaction with SIF Components: Bile salts and phospholipids (B1166683) in more complex SIF preparations (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) can interact with peptides, potentially leading to precipitation or altered stability.
-
Solution: Consider using a simpler SIF formulation first (e.g., USP SIF without bile salts) to identify the root cause. If using FaSSIF or Fed State Simulated Intestinal Fluid (FeSSIF), be aware of potential interactions and their impact on solubility and stability.
-
-
Improper Dissolution: Hydrophobic peptides can be challenging to dissolve, and improper initial dissolution can lead to precipitation later.
-
Solution: Ensure complete dissolution of the lyophilized MM-419447 powder in the appropriate solvent before adding it to the SIF. A small amount of a co-solvent like DMSO may be necessary, but its final concentration in the SIF should be minimized to avoid affecting enzyme activity.
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Q3: My UPLC-MS/MS results for MM-419447 quantification are inconsistent. What could be the problem?
A3: Inconsistent analytical results can stem from various sources, including sample preparation, chromatographic conditions, and mass spectrometric detection.
Troubleshooting Steps:
-
Matrix Effects: Components of SIF, such as salts, enzymes, and bile salts, can interfere with the ionization of the peptide in the mass spectrometer, leading to ion suppression or enhancement. This "matrix effect" can cause significant variability in quantification.
-
Solution: Implement a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique. Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with MM-419447 is highly recommended to compensate for matrix effects.
-
-
Interference from Co-eluting Substances: Other peptides or components from the SIF matrix may co-elute with MM-419447, leading to inaccurate quantification.
-
Solution: Optimize your chromatographic method to achieve better separation. This may involve adjusting the gradient, flow rate, or using a different column chemistry.
-
-
Peptide Adsorption: Peptides can adsorb to plasticware and vials, leading to sample loss and underestimation of the concentration.
-
Solution: Use low-binding tubes and vials. Including a small amount of a non-ionic surfactant or an organic solvent in your sample diluent can help reduce adsorption.
-
Quantitative Data
While specific quantitative stability data for MM-419447 in SIF is not extensively published, available literature provides valuable context. Linaclotide, the parent drug of MM-419447, has a reported half-life of approximately 48-54 minutes in SIF. MM-419447 is formed from the cleavage of the C-terminal tyrosine of linaclotide and has been described as having "high stability" under SIF conditions relative to linaclotide.
To obtain precise quantitative data for your specific experimental conditions, it is recommended to perform a time-course stability study as detailed in the experimental protocols below.
Table 1: Representative Stability of Linaclotide in Simulated Intestinal Fluid (SIF)
| Compound | SIF Composition | Half-life (t1/2) | Reference |
| Linaclotide | USP SIF with pancreatin | 48 min | |
| Linaclotide | USP SIF with pancreatin | 54 ± 3 min |
Experimental Protocols
Preparation of Simulated Intestinal Fluid (SIF) - USP Method
This protocol describes the preparation of SIF according to the United States Pharmacopeia.
Materials:
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Pancreatin (activity should be determined as per USP)
-
Deionized water
Procedure:
-
Dissolve 6.8 g of potassium phosphate monobasic in 250 mL of deionized water.
-
Add 77 mL of 0.2 N NaOH.
-
Adjust the pH to 6.8 ± 0.1 with either 0.2 N NaOH or 0.2 N HCl.
-
Add 10 g of pancreatin and mix gently until dissolved.
-
Add deionized water to bring the final volume to 1 L.
-
This solution should be freshly prepared before each experiment.
Stability Testing of MM-419447 in SIF
This protocol outlines a general procedure for assessing the stability of MM-419447 in SIF.
Materials:
-
MM-419447 (lyophilized powder)
-
Simulated Intestinal Fluid (SIF), freshly prepared
-
Incubator shaker set to 37 °C
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
UPLC-MS/MS system
Procedure:
-
Prepare a stock solution of MM-419447 in an appropriate solvent (e.g., water or a buffer compatible with SIF).
-
Pre-warm the freshly prepared SIF to 37 °C.
-
Initiate the stability study by adding a known concentration of the MM-419447 stock solution to the SIF. The final concentration should be within the linear range of the analytical method.
-
Incubate the mixture at 37 °C with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic degradation by adding the aliquot to a tube containing the quenching solution.
-
Vortex the quenched sample and centrifuge to precipitate proteins.
-
Analyze the supernatant containing the remaining MM-419447 by a validated UPLC-MS/MS method.
-
Calculate the percentage of MM-419447 remaining at each time point relative to the initial concentration (t=0).
UPLC-MS/MS Quantification of MM-419447 (General Protocol)
This is a general protocol that should be optimized for your specific instrument and experimental conditions.
1. Sample Preparation:
-
Perform protein precipitation and/or solid-phase extraction (SPE) on the quenched samples from the stability study to remove SIF components that can cause matrix effects.
2. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column suitable for peptide analysis (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of MM-419447 from any degradation products and matrix components.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for MM-419447 and the internal standard by infusing a standard solution.
-
Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to maximize signal intensity.
4. Quantification:
-
Create a calibration curve using known concentrations of MM-419447 in a matrix that mimics the final sample composition as closely as possible.
-
Use the peak area ratio of the analyte to the internal standard to quantify the concentration of MM-419447 in the unknown samples.
Visualizations
Caption: Guanylate Cyclase-C (GC-C) signaling pathway activated by MM-419447.
References
Overcoming challenges in the chemical synthesis of MM 419447
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the chemical synthesis of MM 419447, the active metabolite of Linaclotide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Crude Peptide
-
Question: My solid-phase peptide synthesis (SPPS) of this compound resulted in a very low yield. What are the possible causes and how can I troubleshoot this?
-
Answer: Low yield in SPPS can be attributed to several factors, particularly for a cysteine-rich peptide like this compound. The primary culprits are often incomplete deprotection of the Fmoc group and poor coupling efficiency.
-
Incomplete Deprotection: The piperidine (B6355638) solution used for Fmoc removal may be degraded. Always use fresh, high-quality piperidine. For difficult sequences, consider increasing the deprotection time or using a stronger base cocktail, such as 20% piperidine in DMF with 0.1 M HOBt.
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Poor Coupling Efficiency: Cysteine residues, especially when adjacent, can be sterically hindered. Ensure you are using a sufficient excess of the activated amino acid and a suitable coupling reagent. For the multiple cysteine residues in this compound, a highly efficient coupling reagent like HBTU, HATU, or COMU is recommended. Double coupling, where the coupling step is repeated, can also significantly improve the yield for problematic residues.
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access. This is common with hydrophobic residues. To mitigate this, consider using a more polar solvent system like NMP instead of DMF, or adding chaotropic salts to the wash steps. Synthesis at an elevated temperature can also disrupt aggregation.
-
Issue 2: Presence of Multiple Impurities in the Crude Product
-
Question: My crude this compound peptide shows multiple peaks on the HPLC chromatogram. What are these impurities and how can I minimize them?
-
Answer: The presence of multiple impurities is a common challenge, especially with complex peptides. The main types of impurities are deletion sequences (from incomplete coupling), truncated sequences (from incomplete deprotection), and side-reaction products.
-
Deletion and Truncated Sequences: To minimize these, ensure complete deprotection and coupling at each step. You can monitor the completeness of these reactions using a qualitative test like the Kaiser test.
-
Side Reactions:
-
Racemization: Cysteine residues are prone to racemization during activation. Using an activating agent with an additive like HOBt or Oxyma can suppress this.
-
S-alkylation: During the final cleavage from the resin, the free thiol group of cysteine can be alkylated by carbocations generated from the resin or protecting groups. Using a cleavage cocktail with effective scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) is crucial.
-
β-elimination: C-terminal cysteine residues can undergo base-catalyzed β-elimination. Using a bulky protecting group like Trityl (Trt) for the cysteine thiol can minimize this.
-
-
Issue 3: Difficulty in Disulfide Bond Formation
-
Question: I am struggling to form the correct disulfide bridges in this compound. What are the best strategies for this?
-
Answer: Forming the correct disulfide bonds in a peptide with multiple cysteines requires a well-planned strategy. For this compound, with its three disulfide bonds, a regioselective approach is necessary. This involves using orthogonal protecting groups for the cysteine thiols that can be removed sequentially.
-
Orthogonal Protection Strategy: A common strategy involves using a combination of acid-labile (e.g., Trt), oxidation-labile (e.g., Acm - Acetamidomethyl), and potentially other selectively removable groups.
-
On-Resin vs. Solution Phase Oxidation:
-
On-Resin: Forming the disulfide bonds while the peptide is still attached to the resin can minimize intermolecular side reactions. This is generally preferred for complex peptides.
-
Solution Phase: This is performed after cleaving the peptide from the resin. It requires careful control of concentration to favor intramolecular over intermolecular disulfide bond formation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solid-phase synthesis strategy for this compound?
-
A1: The recommended strategy is Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). This method uses a base-labile Fmoc protecting group for the N-terminus and acid-labile protecting groups for the side chains, offering milder reaction conditions compared to Boc-chemistry.
-
-
Q2: Which protecting groups should I use for the cysteine residues in this compound?
-
A2: For a peptide with three disulfide bonds like this compound, a combination of orthogonal protecting groups is essential for regioselective disulfide bond formation. A common combination is Trityl (Trt), which is removed during the final cleavage, and Acetamidomethyl (Acm), which is stable to the cleavage cocktail and can be removed later by oxidation with iodine. For the third disulfide bond, another orthogonal protecting group would be required.
-
-
Q3: What is the best way to purify the final this compound peptide?
-
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column is typically used with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.
-
-
Q4: How can I confirm the correct formation of the disulfide bonds?
-
A4: Mass spectrometry (MS) is the primary method to confirm the molecular weight of the final peptide, which will indicate the formation of the correct number of disulfide bonds (each disulfide bond formation results in the loss of 2 Da). To confirm the specific connectivity of the disulfide bridges, enzymatic digestion followed by MS/MS analysis (peptide mapping) is typically required.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Relative Reactivity | Racemization Risk | Cost | Key Features |
| HBTU | High | Low (with HOBt) | Moderate | Widely used, efficient |
| HATU | Very High | Very Low (with HOAt) | High | Excellent for hindered couplings |
| COMU | Very High | Very Low (with Oxyma) | High | High solubility, low side reactions |
| DIC/HOBt | Moderate | Low | Low | Cost-effective, good for standard couplings |
Table 2: Common Scavengers in Cleavage Cocktails for Cysteine-Containing Peptides
| Scavenger | Purpose | Typical Concentration (%) |
| Triisopropylsilane (TIS) | Carbocation scavenger, reduces oxidation | 2.5 - 5 |
| 1,2-Ethanedithiol (EDT) | Scavenger for Trityl groups, reduces disulfide bonds | 2.5 |
| Water | Hydrolyzes t-butyl cations | 2.5 - 5 |
| Thioanisole | Scavenger for benzyl-based protecting groups | 5 |
Experimental Protocols
Protocol 1: General Fmoc-SPPS of a 13-Amino Acid Peptide (Example)
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate a 4-fold excess of the Fmoc-amino acid with a 3.95-fold excess of HCTU and a 6-fold excess of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as in step 2.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify by RP-HPLC.
Protocol 2: On-Resin Disulfide Bond Formation (Acm Deprotection and Oxidation)
-
After linear synthesis, wash the Acm-protected peptide-resin with DMF.
-
Treat the resin with a solution of iodine (10 eq.) in DMF for 1-2 hours.
-
Monitor the reaction by taking small aliquots of the resin and analyzing the cleaved peptide by MS.
-
Once the reaction is complete, wash the resin with DMF to remove excess iodine.
-
Proceed with the final cleavage of the cyclized peptide from the resin.
Mandatory Visualization
Technical Support Center: Troubleshooting Low Yield in MM 419447 Purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the purification of MM 419447, a key active metabolite of Linaclotide.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is significantly lower than expected. What are the potential causes?
Low yield in peptide purification can stem from issues at various stages of the process, from initial production to final elution. Key areas to investigate include inefficient cell lysis (if applicable), protein degradation, suboptimal buffer conditions, and issues with the purification resin or column.[1][2]
Q2: How can I determine if the low yield is due to issues during the expression/synthesis or the purification process?
To pinpoint the stage of yield loss, it is crucial to analyze samples from each step of your workflow. Collect aliquots from the crude lysate or initial solution, the flow-through, each wash step, and the final eluate. Running these on an SDS-PAGE gel or using HPLC analysis can help you track the presence and relative amount of this compound throughout the process.
Q3: What are the common pitfalls during sample preparation that can lead to low yield of this compound?
Several factors during sample preparation can adversely affect your yield:
-
Inefficient Cell Lysis: If this compound is produced recombinantly and cells are not lysed effectively, a significant portion of the peptide will remain trapped within the cell debris.[1]
-
Peptide Degradation: Peptidases released during cell lysis can degrade your target peptide. It is crucial to work quickly, at low temperatures (4°C), and to use a protease inhibitor cocktail in your lysis buffer.[3]
-
Precipitation: The pH and salt concentration of your buffers are critical.[4] If the buffer conditions are not optimal, this compound may precipitate out of solution. This can be a particular issue when adjusting the pH for ion-exchange chromatography.
Troubleshooting Specific Purification Steps
Q4: I am using affinity chromatography. Why might I be seeing a low yield?
Low yield in affinity chromatography can be due to several factors:
-
Inaccessible Affinity Tag: If this compound is a fusion protein, the affinity tag may be improperly folded and inaccessible to the resin.
-
Suboptimal Binding/Elution Buffers: The pH or salt concentration of your buffers may not be optimal for the interaction between the affinity tag and the resin, leading to poor binding or premature elution. Small-scale trials to optimize buffer composition are recommended.
-
Resin Capacity Issues: You may be overloading the column with too much sample for the amount of resin, or the resin may be old and have reduced binding capacity.
Q5: I am using ion-exchange chromatography and my peptide is precipitating when I adjust the pH. What can I do?
Peptide precipitation during pH adjustment for ion-exchange chromatography is a common issue. Here are some strategies to mitigate this:
-
Gradual pH Adjustment: Adjust the pH of your sample slowly while stirring to avoid localized areas of extreme pH.
-
Addition of Stabilizers: Consider adding stabilizing agents to your buffer, such as glycerol (B35011) or specific non-ionic detergents, which can sometimes help maintain protein solubility.
-
Salt Concentration Optimization: Experiment with different salt concentrations in your buffer, as this can influence protein solubility.
-
Alternative Chromatography Technique: If precipitation remains a persistent issue, you may need to consider a different purification strategy, such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Cell Lysis | Optimize lysis method (e.g., sonication, French press). Verify lysis with microscopy. | Increased amount of soluble this compound in the crude lysate. |
| Peptide Degradation | Add protease inhibitors to lysis buffer. Maintain cold temperatures (4°C) throughout. | Reduced degradation products observed on SDS-PAGE or HPLC. |
| Peptide Precipitation | Optimize buffer pH and salt concentration. Perform a solubility screen with different additives. | This compound remains in solution during buffer exchanges and pH adjustments. |
| Poor Binding to Resin | Ensure affinity tag is accessible. Optimize binding buffer conditions (pH, salt). Check resin compatibility and age. | Increased amount of this compound bound to the column, with less in the flow-through. |
| Inefficient Elution | Optimize elution buffer composition (e.g., pH, salt gradient, competitor concentration). Increase elution volume or incubation time. | Higher concentration of pure this compound in the elution fractions. |
Experimental Protocols
Protocol 1: Small-Scale Buffer Optimization for Affinity Chromatography
Objective: To determine the optimal buffer conditions for binding, washing, and elution of this compound in an affinity chromatography setup.
Methodology:
-
Prepare a series of small-scale binding, wash, and elution buffers with varying pH and salt concentrations.
-
Aliquot your crude sample containing this compound into microcentrifuge tubes.
-
Add a small, equivalent amount of affinity resin to each tube.
-
Incubate each tube with a different binding buffer and rotate at 4°C for 1 hour.
-
Centrifuge the tubes and collect the supernatant (flow-through).
-
Wash the resin with the corresponding wash buffers.
-
Elute the bound peptide with the respective elution buffers.
-
Analyze the flow-through, wash, and elution fractions by SDS-PAGE or HPLC to determine the conditions that result in the highest yield of pure this compound.
Protocol 2: Solubility Screen for this compound
Objective: To identify buffer conditions that maintain the solubility of this compound.
Methodology:
-
Prepare a matrix of buffers with varying pH levels and salt concentrations in a 96-well plate format.
-
Add a small, equal amount of purified or partially purified this compound to each well.
-
Include wells with potential solubility-enhancing additives such as glycerol, arginine, or non-ionic detergents.
-
Incubate the plate at 4°C for a set period (e.g., 1-24 hours).
-
Measure the absorbance at a wavelength where precipitated protein scatters light (e.g., 340 nm or 600 nm) to assess precipitation. Alternatively, visually inspect each well.
-
The conditions in the wells with the lowest absorbance/least visible precipitate are the most favorable for solubility.
Mandatory Visualization
Caption: Troubleshooting decision tree for low this compound yield.
Caption: General purification workflow for this compound.
References
Addressing variability in in vitro bioassays for MM 419447
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vitro bioassays for MM-419447, a potent guanylate cyclase-C (GC-C) agonist.
Frequently Asked Questions (FAQs)
Q1: What is MM-419447 and what is its mechanism of action?
MM-419447 is the active metabolite of Linaclotide, a therapeutic agent used for gastrointestinal disorders.[1] It is a potent agonist of the guanylate cyclase-C (GC-C) receptor.[1] Upon binding to GC-C on the apical surface of intestinal epithelial cells, MM-419447 stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3][4] The resulting increase in intracellular cGMP activates the cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This leads to the secretion of chloride and bicarbonate into the intestinal lumen, followed by water, resulting in increased intestinal fluid and accelerated transit.
Q2: Which cell line is most appropriate for in vitro bioassays with MM-419447?
The human colon carcinoma cell line, T84, is a well-established and recommended model for studying the activity of GC-C agonists like MM-419447.[5][6] These cells endogenously express the GC-C receptor and respond to agonists with a measurable increase in intracellular cGMP.[6]
Q3: What is the expected potency of MM-419447 in a T84 cell-based assay?
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in cGMP Assay Results
Possible Causes & Solutions
| Potential Cause | Troubleshooting Recommendation |
| Cell Health and Culture Conditions | - Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. - Cell Density: Ensure a consistent cell seeding density to achieve a confluent monolayer on the day of the assay. Over-confluent or sparse cultures can respond differently. - Media and Supplements: Use fresh, pre-warmed media and supplements from a consistent lot to avoid variability. |
| Pipetting and Liquid Handling | - Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in reagent and compound addition. - Automation: If available, utilize automated liquid handlers for improved precision. |
| Reagent Preparation and Storage | - Stock Solutions: Prepare concentrated stock solutions of MM-419447 and store them in single-use aliquots to avoid repeated freeze-thaw cycles. - Assay Reagents: Ensure all assay reagents, including IBMX and lysis buffers, are properly prepared and stored according to the manufacturer's instructions. |
| Incubation Times and Temperatures | - Consistency: Strictly adhere to the specified incubation times and temperatures for pre-incubation, stimulation, and lysis steps. |
Issue 2: Low Signal or No Response to MM-419447
Possible Causes & Solutions
| Potential Cause | Troubleshooting Recommendation |
| Compound Inactivity | - Integrity: Verify the integrity and concentration of the MM-419447 stock solution. - Solubility: Ensure MM-419447 is fully dissolved in the assay buffer. |
| Suboptimal Assay Conditions | - IBMX Concentration: Optimize the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation. - Stimulation Time: Perform a time-course experiment to determine the optimal stimulation time for maximal cGMP production. |
| Cell Line Issues | - Receptor Expression: Confirm the expression of GC-C on the T84 cells. - Cell Viability: Check the viability of the cells before and after the assay to ensure they are healthy. |
| Detection Method | - ELISA Kit: Ensure the cGMP ELISA kit is not expired and has been stored correctly. - Standard Curve: Prepare a fresh and accurate standard curve for every experiment. |
Quantitative Data
The following table summarizes the reported in vitro potency of GC-C agonists in T84 cells, which can be used as a reference for expected assay performance with MM-419447.
| Compound | Cell Line | Assay Type | EC50 |
| Linaclotide | T84 | cGMP accumulation | 167.6 nM |
| Linaclotide (Test Formulation) | T84 | cGMP accumulation | 112.1 nM |
| Plecanatide | T84 | cGMP stimulation | 1.9 x 10⁻⁷ M (190 nM) |
Experimental Protocols
Detailed Methodology for cGMP Stimulation Assay in T84 Cells
This protocol is adapted from established methods for measuring cGMP production in T84 cells in response to GC-C agonists.[5]
1. Cell Culture and Seeding:
- Culture T84 cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.
- Seed T84 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
2. Pre-incubation:
- Once the cells are confluent, wash the monolayer twice with phosphate-buffered saline (PBS).
- Pre-incubate the cells in serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 10-15 minutes at 37°C. This step is crucial to prevent the degradation of cGMP.
3. MM-419447 Stimulation:
- Prepare serial dilutions of MM-419447 in serum-free medium containing the PDE inhibitor.
- After the pre-incubation period, add the MM-419447 dilutions to the respective wells.
- Include a vehicle control (medium with PDE inhibitor but no MM-419447).
- Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
4. Cell Lysis:
- Aspirate the medium from the wells.
- Add a lysis buffer (e.g., 0.1 M HCl) to each well to lyse the cells and stop the reaction.
- Incubate at room temperature for 10 minutes with gentle shaking.
5. cGMP Quantification:
- The cell lysate containing the intracellular cGMP can now be used for quantification.
- Quantify the cGMP concentration in the prepared samples using a commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[5][8]
- The amount of cGMP produced is typically inversely proportional to the signal in a competitive ELISA.[5]
6. Data Analysis:
- Generate a standard curve using the cGMP standards provided in the ELISA kit.
- Calculate the concentration of cGMP in each sample based on the standard curve.
- Plot the cGMP concentration against the log of the MM-419447 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. T84 cell receptor binding and guanyl cyclase activation by Escherichia coli heat-stable toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
How to minimize degradation of MM 419447 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of MM 419447 during sample preparation for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is the active metabolite of Linaclotide (B608579), a therapeutic peptide used to treat irritable bowel syndrome with constipation (IBS-C).[1] It is a 13-amino acid peptide containing three disulfide bonds. Its degradation primarily occurs through two mechanisms:
-
Proteolytic Cleavage: The peptide is susceptible to cleavage by proteases, particularly at the C-terminal end by carboxypeptidase A, which is a metalloprotease.[1]
-
Disulfide Bond Reduction: The three disulfide bonds that are crucial for its biological activity can be reduced, leading to an unfolded and inactive peptide. This process is more likely to occur under neutral or slightly basic conditions.[1][2]
Q2: What are the initial signs of this compound degradation in a sample?
Degradation of this compound can be identified by:
-
Loss of biological activity: Reduced or absent pharmacological effect in your experimental model.
-
Chromatographic changes: Appearance of extra peaks or a decrease in the main peak area during HPLC analysis.
-
Mass spectrometry (MS) analysis: Detection of peptide fragments or species with altered molecular weights corresponding to cleavage or reduction.
Q3: At what pH is this compound most stable?
While specific pH stability studies for this compound are not extensively published, its parent compound, linaclotide, is known to be relatively stable in acidic environments.[1] To minimize disulfide bond scrambling, maintaining a low pH (at or below 3-4) is recommended, as this keeps the free thiols protonated and less reactive.[3] A sample preparation protocol for linaclotide uses a solvent system containing 0.1% formic acid, which creates an acidic environment.[4]
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in cell lysates or tissue homogenates.
This is likely due to proteolytic degradation by endogenous proteases released during sample preparation.
Solution:
Incorporate a protease inhibitor cocktail into your lysis or homogenization buffer. Since Carboxypeptidase A, a key enzyme in this compound degradation, is a metalloprotease, ensure your cocktail is effective against this class of proteases.
Recommended Protease Inhibitor Cocktails:
| Component | Target Protease Class | Typical Working Concentration |
| AEBSF | Serine | 1-2 mM |
| Bestatin | Aminopeptidases | 130 µM |
| E-64 | Cysteine | 14 µM |
| Leupeptin | Serine, Cysteine | 1 µM |
| Pepstatin A | Aspartic | 1 µM |
| 1,10-Phenanthroline | Metalloproteases | 1-10 mM |
| EDTA | Metalloproteases | 1-5 mM |
Note: EDTA may interfere with some downstream applications like 2D electrophoresis or certain protein assays. In such cases, 1,10-Phenanthroline is a suitable alternative.[5]
Experimental Protocol: Preparation of a Protease Inhibitor Cocktail Stock Solution (100X)
-
Prepare a stock solution of a broad-spectrum protease inhibitor cocktail. Many commercial cocktails are available as ready-to-use solutions or lyophilized powders.[6][7][8]
-
If preparing from individual components, dissolve them in an appropriate solvent (e.g., DMSO or ethanol).
-
Ensure the cocktail includes an inhibitor for metalloproteases, such as 1,10-Phenanthroline or EDTA.
-
Just before use, dilute the 100X stock solution into your sample preparation buffer to a final 1X concentration.
Issue 2: Inconsistent results and evidence of peptide unfolding or aggregation.
This may be caused by the reduction of disulfide bonds, which are critical for the proper folding and activity of this compound.
Solution:
Take steps to prevent the reduction of disulfide bonds during sample handling and storage.
Key Recommendations:
| Parameter | Recommendation | Rationale |
| pH | Maintain a slightly acidic pH (e.g., by using buffers containing 0.1% formic acid or trifluoroacetic acid). | Low pH keeps cysteine thiol groups protonated, reducing their reactivity and preventing disulfide scrambling.[3] |
| Temperature | Keep samples on ice or at 4°C throughout the preparation process. | Reduces the rate of chemical reactions, including disulfide bond reduction. |
| Oxygen | Maintain aeration of the sample. For long-term storage, consider flushing with an inert gas like argon. | Oxygen can help to maintain the oxidized state of the disulfide bonds. |
| Reducing Agents | Avoid buffers and reagents containing reducing agents like DTT or β-mercaptoethanol. | These will actively reduce the disulfide bonds. |
Experimental Protocol: General Sample Preparation for this compound
-
Buffer Selection: Use a buffer with a slightly acidic pH, for example, a buffer containing 0.1% formic acid.
-
Solubilization: If starting with lyophilized this compound, dissolve it in a solution of water:acetonitrile (2:1, v/v) with 0.1% formic acid.[4]
-
Temperature Control: Perform all sample preparation steps on ice. Use pre-chilled tubes and solutions.
-
Addition of Inhibitors: Add a protease inhibitor cocktail containing a metalloprotease inhibitor to your sample at a 1X final concentration.
-
Storage: For short-term storage, keep the samples at 4°C. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Visual Guides
Caption: Experimental workflow for this compound sample preparation.
Caption: Degradation pathways of this compound.
References
- 1. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 6. 植物细胞裂解蛋白酶抑制剂混合物。不含EDTA。 [sigmaaldrich.com]
- 7. Protease Inhibitor Cocktail [worldwide.promega.com]
- 8. Sample prep reagents | Abcam [abcam.com]
Technical Support Center: Sensitive Detection of MM 419447 by LC/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC/MS) parameters for the sensitive detection of MM 419447.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is the primary and active metabolite of the drug Linaclotide, used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation. It is a 13-amino acid peptide formed by the removal of the C-terminal tyrosine from Linaclotide.[1] Sensitive and accurate quantification of this compound in biological matrices, such as plasma, is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: What is a typical achievable Lower Limit of Quantification (LLOQ) for this compound in plasma?
A2: A validated LC/MS/MS method has been reported with a Lower Limit of Quantification (LLOQ) of 2.0 ng/mL for this compound in human plasma.[1] However, given the advancements in instrumentation, methods developed for its parent drug, Linaclotide, have achieved LLOQs in the low pg/mL range, suggesting that similar sensitivity may be attainable for this compound with careful optimization.
Q3: What are the key challenges in developing a sensitive LC/MS method for this compound?
A3: As a peptide, this compound presents several analytical challenges, including:
-
Low concentrations in systemic circulation: Due to its localized action in the gastrointestinal tract.
-
Adsorption: Peptides can adsorb to plasticware and column surfaces, leading to poor recovery and peak shape.
-
Matrix effects: Components in biological samples like plasma can suppress or enhance the ionization of this compound, affecting accuracy and sensitivity.
-
Stability: Peptides can be susceptible to degradation by proteases in biological samples.
Q4: What sample preparation technique is recommended for this compound from plasma?
A4: Solid-Phase Extraction (SPE) is a highly effective technique for extracting and concentrating this compound from plasma while removing interfering matrix components. A mixed-mode SPE sorbent can provide enhanced selectivity. Protein precipitation is a simpler alternative but may result in a less clean extract and higher matrix effects.
Q5: What type of LC column is suitable for this compound analysis?
A5: A reversed-phase C18 column is a good starting point for the separation of this compound. Columns with smaller particle sizes (e.g., sub-2 µm) used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide better resolution and sensitivity.
II. Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point for developing a sensitive UPLC-MS/MS method for the quantification of this compound in plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound is ideal).
-
Loading: Condition a mixed-mode SPE plate/cartridge with methanol (B129727) followed by water. Load the pre-treated plasma sample.
-
Washing: Wash the SPE sorbent with an aqueous wash solution (e.g., 5% methanol in water) to remove salts and polar interferences, followed by an organic wash (e.g., 20% acetonitrile (B52724) in water) to remove less polar interferences.
-
Elution: Elute this compound with an appropriate elution solvent (e.g., acetonitrile/water/formic acid mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. UPLC-MS/MS Parameters
The following table summarizes a good starting point for UPLC-MS/MS parameters, which should be further optimized for your specific instrumentation.
| Parameter | Recommended Starting Condition |
| UPLC System | |
| Column | C18 Reversed-Phase, sub-2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a shallow gradient, e.g., 5-40% B over 5 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen, 800 - 1000 L/hr |
| Desolvation Temp. | 350 - 450°C |
| Collision Gas | Argon |
| MS/MS Transitions | To be determined by infusing a standard of this compound |
III. Troubleshooting Guide
This guide addresses common issues encountered during the sensitive detection of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal | 1. Poor recovery during sample preparation: Adsorption to surfaces or incomplete elution. 2. Inefficient ionization: Suboptimal source parameters. 3. Incorrect MS/MS transitions: Precursor or product ion masses are not correctly selected. 4. Analyte degradation: Instability in the biological matrix or during sample processing. | 1. Use low-binding tubes and plates. Optimize SPE wash and elution solvents. 2. Infuse a standard solution of this compound and optimize capillary voltage, source temperatures, and gas flows. 3. Confirm the molecular weight of this compound and optimize MRM transitions by direct infusion. 4. Keep samples on ice, use protease inhibitors if necessary, and minimize sample processing time. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload: Injecting too much analyte. 2. Secondary interactions with the column: Analyte interacting with active sites on the stationary phase. 3. Inappropriate mobile phase pH: Affecting the charge state of the peptide. 4. Extra-column band broadening: Issues with tubing or connections. | 1. Dilute the sample or reduce the injection volume. 2. Try a different column chemistry (e.g., a different C18 phase or a different manufacturer). 3. Ensure the mobile phase pH is at least 2 units away from the isoelectric point of this compound; using formic acid (pH ~2.7) is generally a good starting point for positive ionization. 4. Check all connections for leaks and minimize the length of tubing. |
| High Background/Matrix Effects | 1. Insufficient sample cleanup: Co-eluting endogenous compounds from the plasma are interfering with ionization. 2. Contaminated mobile phase or LC system: Impurities in solvents or build-up on the column. | 1. Optimize the SPE wash steps to more effectively remove interfering substances. Consider a different SPE sorbent. 2. Use high-purity, LC-MS grade solvents and additives. Flush the LC system and use a guard column. |
| Poor Reproducibility | 1. Inconsistent sample preparation: Variability in pipetting, extraction, or evaporation steps. 2. Fluctuations in LC-MS system performance: Unstable spray, temperature variations, or pressure fluctuations. 3. Analyte instability over time in the autosampler. | 1. Use an internal standard to normalize for variability. Ensure consistent and precise execution of the sample preparation protocol. 2. Check for a stable spray and monitor system suitability parameters (e.g., retention time, peak area, and pressure) throughout the run. 3. Investigate the stability of this compound in the reconstituted sample in the autosampler over the duration of the analytical run. |
IV. Visualizations
Caption: Workflow for optimizing LC/MS parameters for this compound detection.
Caption: Logic diagram for troubleshooting poor sensitivity.
References
Technical Support Center: Investigating Potential Off-Target Effects of Kinase Inhibitors in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of kinase inhibitors, using a hypothetical compound, "MM 419447," as an example. The principles and protocols described herein are broadly applicable to the study of small molecule inhibitors in cellular contexts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected cellular phenotypes after treating with this compound that don't seem to be related to its primary target. How can we begin to investigate potential off-target effects?
A1: Unanticipated cellular responses are a common challenge when working with kinase inhibitors. A systematic approach is recommended to determine if these effects are due to off-target activity.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular model at the concentrations used. A Western blot to check the phosphorylation status of a known downstream substrate of the target kinase is a standard method.
-
Dose-Response Analysis: Perform a dose-response curve for both the intended phenotype and the unexpected phenotype. If the EC50 values are significantly different, it may suggest that the unexpected phenotype is due to an off-target effect that occurs at a different concentration.
-
Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a structurally different inhibitor that targets the same primary kinase. If this second inhibitor does not produce the unexpected phenotype, it strengthens the hypothesis that the effect is specific to this compound's chemical structure and likely an off-target effect.
-
Rescue Experiment: If the primary target has a known ligand or activator, attempt to rescue the phenotype by co-treating with this compound and the activator. If the intended phenotype is rescued but the unexpected one is not, this points towards an off-target mechanism.
Q2: How can we identify the specific off-target kinases of this compound?
A2: Identifying the specific off-targets of a kinase inhibitor is a critical step in its development and for interpreting experimental results. Several unbiased and targeted approaches can be employed.
Recommended Strategies:
-
In Vitro Kinase Profiling: This is the most direct method. Submit this compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a large panel of recombinant kinases (e.g., a KINOMEscan™ or similar assay). This will provide quantitative data on which kinases this compound binds to or inhibits at various concentrations.
-
Phosphoproteomics: This is an unbiased cellular approach. Treat your cells with this compound and a vehicle control, then perform quantitative mass spectrometry-based phosphoproteomics. By identifying changes in the phosphoproteome, you can infer which kinase signaling pathways are being affected, pointing towards potential off-targets.
-
Computational Prediction: If the structure of this compound is known, computational methods such as molecular docking can be used to predict its binding to a library of kinase crystal structures. This can help prioritize kinases for further experimental validation.
Quantitative Data Summary
The following table represents hypothetical data from an in vitro kinase profiling screen for this compound, illustrating how to present such findings.
| Kinase Target | Binding Affinity (Kd, nM) | Percent Inhibition at 1 µM | Notes |
| Primary Target Kinase A | 15 | 98% | Strong on-target activity. |
| Off-Target Kinase B | 250 | 85% | Significant off-target interaction. |
| Off-Target Kinase C | 1,200 | 55% | Moderate off-target interaction. |
| Off-Target Kinase D | >10,000 | <10% | Negligible interaction. |
This table is a template. Actual data for this compound would need to be generated experimentally.
Key Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated substrate of the target kinase overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C). The binding of this compound should stabilize its target, making it less prone to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with a kinase inhibitor.
Managing poor solubility of MM 419447 for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the poor solubility of MM-419447 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is MM-419447 and why is its solubility a concern for in vivo studies?
A1: MM-419447 is the active metabolite of Linaclotide, a peptide-based agonist of the guanylate cyclase-C (GC-C) receptor.[1][][3] Like its parent compound, MM-419447 acts locally in the gastrointestinal (GI) tract and has very low oral bioavailability, meaning minimal amounts are absorbed into the bloodstream.[1] While this localized action is part of its therapeutic mechanism, its inherently low aqueous solubility can present challenges for preparing formulations for in vivo administration, potentially leading to issues with dose accuracy, precipitation, and consistent delivery to the target site.
Q2: What is the mechanism of action of MM-419447?
A2: MM-419447 binds to and activates the GC-C receptors on the luminal surface of the intestinal epithelium.[4] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen. This increased fluid secretion facilitates intestinal transit.[5] Extracellular cGMP is also believed to reduce the activity of pain-sensing nerves in the gut.[4]
Q3: Is systemic exposure of MM-419447 expected after oral administration?
A3: No, systemic exposure to MM-419447 is negligible following oral administration.[1][5] This is a known characteristic of the molecule and its parent drug, Linaclotide. The therapeutic effect is localized to the GI tract.
Q4: Are there any known formulations for in vivo studies with MM-419447?
A4: Published preclinical studies have involved both oral (p.o.) and intravenous (IV) administration of MM-419447 in rats.[1] However, the specific formulation details are not consistently reported in publicly available literature. One study mentions oral administration at a dose of 10 mg/kg in rats, but the vehicle is not specified.[6] For the parent compound Linaclotide, an intravenous study in rats used a vehicle of 20 mM Tris-HCl at pH 7.5. This may be a suitable starting point for formulating MM-419447 for IV administration, pending solubility confirmation.
Troubleshooting Guide
Issue 1: Precipitation of MM-419447 in aqueous buffer.
-
Possible Cause: MM-419447, being a peptide with hydrophobic residues, likely has low solubility in neutral aqueous buffers.
-
Solution:
-
Initial Dissolution in Organic Solvent: First, dissolve the peptide in a minimal amount of a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Gradual Addition to Aqueous Buffer: Slowly add the DMSO stock solution to the desired aqueous buffer with gentle vortexing. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in in vivo studies.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Experiment with buffers at different pH values to find the optimal pH for solubility.
-
Use of Solubilizing Excipients: Consider the inclusion of pharmaceutically acceptable solubilizing agents.
-
Issue 2: Inconsistent results in oral gavage studies.
-
Possible Cause: If administered as a suspension, inconsistent dosing may occur due to settling of the compound. Precipitation in the stomach could also lead to variable exposure in the intestine.
-
Solution:
-
Homogeneous Suspension: If a suspension is necessary, ensure it is homogeneous immediately before and during administration. Use a suspending agent to improve stability.
-
Formulation as a Solution: Whenever possible, formulate MM-419447 as a solution to ensure dose uniformity. This may require the use of co-solvents or other solubilizing excipients.
-
Consideration of the GI Environment: Be aware that the acidic environment of the stomach can affect the solubility and stability of the peptide. While Linaclotide is reported to be stable in acidic conditions, this should be confirmed for MM-419447.[7]
-
Issue 3: Vehicle-related toxicity in animal models.
-
Possible Cause: Some organic solvents (e.g., DMSO) can be toxic at higher concentrations.
-
Solution:
-
Minimize Organic Solvent Concentration: Keep the final concentration of any organic co-solvent in the formulation as low as possible, ideally below 1% for in vivo use.
-
Toxicity Studies: Conduct preliminary studies to determine the maximum tolerated dose of the chosen vehicle in the animal model.
-
Alternative Excipients: Explore the use of less toxic, biocompatible excipients such as cyclodextrins or lipid-based formulations.
-
Data Presentation
Table 1: Physicochemical Properties of MM-419447
| Property | Value | Source |
| Molecular Formula | C50H70N14O19S6 | [6] |
| Molecular Weight | 1363.56 g/mol | [6] |
| Appearance | Solid Powder | [8] |
Table 2: Reported In Vivo Study Parameters for MM-419447
| Species | Route of Administration | Dose | Pharmacokinetic Parameters | Source |
| Female Sprague-Dawley Rats | Oral (p.o.) | 10 mg/kg | Cmax: 27 ng/mL, AUC0-6: ≤ 29.7 ng·h/mL, T1/2: 0.33 hours | [6] |
Experimental Protocols
Protocol 1: Solubility Assessment of MM-419447
-
Objective: To determine the approximate solubility of MM-419447 in various solvents.
-
Materials:
-
MM-419447 powder
-
Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Dimethyl sulfoxide (DMSO), Ethanol.
-
Vials, magnetic stirrer, analytical balance.
-
-
Procedure:
-
Weigh a small, precise amount of MM-419447 (e.g., 1 mg) into separate vials.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to the first vial.
-
Vortex or stir the mixture at a controlled temperature for a set period (e.g., 1 hour).
-
Visually inspect for undissolved particles.
-
If the powder is fully dissolved, add another weighed amount of MM-419447 and repeat the process until saturation is reached (visible particles remain).
-
If the powder is not fully dissolved, add incremental volumes of the solvent until the powder dissolves completely.
-
Calculate the approximate solubility in mg/mL.
-
Repeat for each solvent.
-
Protocol 2: Preparation of an Oral Formulation of MM-419447 (Example)
-
Objective: To prepare a solution of MM-419447 for oral gavage, starting with dissolution in DMSO.
-
Materials:
-
MM-419447
-
DMSO
-
Sterile PBS, pH 7.4
-
-
Procedure:
-
Calculate the total amount of MM-419447 and the total volume of vehicle required for the study.
-
Weigh the required amount of MM-419447.
-
Add a minimal volume of DMSO to completely dissolve the MM-419447.
-
Slowly add the sterile PBS to the DMSO solution while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is below the toxic limit for the animal model.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable and alternative solvents or excipients should be explored.
-
Visualizations
Caption: A decision-making workflow for developing an appropriate formulation for MM-419447.
Caption: Signaling pathway of MM-419447 in intestinal epithelial cells.
References
- 1. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MM 419447 | CAS#:1092457-78-7 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. xcessbio.com [xcessbio.com]
Best practices for long-term storage of MM 419447
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of MM 419447.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a peptide and the principal active metabolite of Linaclotide, a guanylate cyclase-C (GC-C) agonist. It plays a crucial role in the pharmacological effects of Linaclotide, which is used in research for conditions like irritable bowel syndrome with constipation (IBS-C).
Q2: What are the optimal long-term storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or, for extended periods, at -80°C.[1] It is crucial to protect the compound from light and moisture. When stored under these conditions, the lyophilized powder can be stable for over a year.
Q3: How should I handle the vial of lyophilized this compound upon receipt and during use?
To prevent moisture contamination, which can accelerate degradation, it is critical to allow the vial to warm to room temperature in a desiccator before opening.[1] Once opened, weigh the desired amount of powder quickly in a controlled environment and promptly reseal the vial. For peptides susceptible to oxidation, such as this compound which contains cysteine residues, purging the vial with an inert gas like argon or nitrogen before sealing is recommended.
Q4: What is the recommended procedure for storing this compound in solution?
The stability of peptides in solution is significantly lower than in their lyophilized form. If storage in solution is necessary, it is best to dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6) and to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q5: What are the primary pathways of degradation for this compound?
As a peptide containing multiple cysteine residues, this compound is susceptible to several degradation pathways:
-
Oxidation: The cysteine residues can oxidize, leading to the formation of disulfide-related impurities or loss of the correct disulfide bridging, which is critical for its biological activity.
-
Hydrolysis: Peptide bonds can be cleaved by water, especially at acidic or basic pH.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.
Data Presentation: Stability of Linaclotide Under Stress Conditions
The following table summarizes the degradation of Linaclotide, the parent compound of this compound, under various stress conditions. This data provides insight into the potential stability of this compound under similar circumstances.
| Stress Condition | Time | Temperature | Degradation (%) | Degradation Products Observed |
| Acid Hydrolysis (1 N HCl) | 30 min | 60°C | 8.72% | Two major degradation products |
| Base Hydrolysis (1 N NaOH) | 30 min | 60°C | 22.43% | Three major degradation products |
| Oxidative (20% H₂O₂) | 30 min | Room Temp | 17.82% | One major degradation product |
| Thermal | 6 hours | 105°C | No significant degradation | Not applicable |
| Photolytic (UV light) | 7 days | Room Temp | No significant degradation | Not applicable |
| Neutral Hydrolysis (Water) | 6 hours | 60°C | No significant degradation | Not applicable |
Data adapted from a stability-indicating HPLC method development study for Linaclotide.[2]
Experimental Protocols
Protocol for Assessing the Stability of this compound by RP-HPLC
This protocol outlines a general method to assess the stability of this compound under specific storage conditions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Lyophilized this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 5-6)
-
Low-protein-binding microcentrifuge tubes
-
HPLC system with a C8 or C18 column and UV detector
2. Sample Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Reconstitute the peptide in the desired buffer to a known concentration (e.g., 1 mg/mL).
-
Divide the solution into single-use aliquots in low-protein-binding tubes.
-
Store the aliquots under the desired experimental conditions (e.g., -80°C, -20°C, 4°C, room temperature). One aliquot should be analyzed immediately to serve as the time-zero reference.
3. RP-HPLC Analysis:
-
At each time point, retrieve an aliquot and allow it to thaw (if frozen) and reach room temperature.
-
Centrifuge the tube briefly to collect the contents.
-
Inject a standard volume of the sample onto the HPLC system.
-
Elute the peptide using a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).
-
Monitor the absorbance at an appropriate wavelength (typically 214 nm or 280 nm for peptides).
4. Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the retention time of the time-zero sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining intact peptide relative to the time-zero sample.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Troubleshooting Guides
Problem 1: Reduced or no biological activity in the experiment.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Verify Storage Conditions: Confirm that the lyophilized peptide was stored at -20°C or -80°C and protected from light and moisture. 2. Check Reconstitution Protocol: Ensure the peptide was reconstituted in a suitable sterile buffer and that aliquots were used to avoid freeze-thaw cycles. 3. Assess Age of Stock Solution: Peptide solutions have limited stability. Prepare fresh solutions if the stock is old. |
| Improper Handling | 1. Review Handling Procedure: Confirm that the vial was warmed to room temperature before opening to prevent condensation. 2. Minimize Exposure: Reduce the time the vial is open to the atmosphere. |
Problem 2: Visible changes in the lyophilized powder or reconstituted solution.
| Observation | Possible Cause | Recommended Action |
| Discoloration (yellowing/browning) or clumping of powder | Moisture absorption and/or oxidation.[1] | The peptide has likely degraded. It is recommended to use a fresh vial. To confirm, you can perform an analytical check (e.g., HPLC) for purity. |
| Cloudy or milky appearance of the solution | Aggregation or precipitation.[1] | 1. Check Solubility: Ensure the peptide is fully dissolved. Gentle vortexing or sonication may help. 2. Review Concentration: High concentrations can promote aggregation. Try working with more dilute solutions. 3. Filter the Solution: If aggregation is suspected, the solution can be filtered through a 0.22 µm filter, but this may remove some of the active peptide. |
| Visible particles in the solution | Contamination or significant aggregation. | Do not use the solution. Discard and prepare a fresh solution from a new vial. |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound storage issues.
References
Validation & Comparative
Comparative In Vivo Efficacy of MM-419447 and Linaclotide: A Head-to-Head Analysis
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy of the guanylate cyclase-C (GC-C) agonist Linaclotide and its active metabolite, MM-419447. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds. Linaclotide, a 14-amino acid peptide, is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). In the gastrointestinal tract, Linaclotide is metabolized to MM-419447, a 13-amino acid peptide, which is the principal active moiety.[1][2] This comparison will delve into their shared mechanism of action and present available in vivo data on their respective efficacies in key physiological and pathophysiological models.
Mechanism of Action
Both Linaclotide and its active metabolite MM-419447 exert their pharmacological effects by binding to and activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[1][2] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). The elevated intracellular cGMP has two primary effects: first, it stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen. This increased anion secretion results in the passive movement of water into the gut, thereby increasing intestinal fluid and accelerating gastrointestinal transit.[3] Second, the activation of GC-C also leads to an increase in extracellular cGMP, which is thought to act on submucosal nociceptors to reduce visceral pain.
Comparative In Vivo Efficacy Data
While direct head-to-head in vivo efficacy studies are not extensively published, the available data indicates that MM-419447 recapitulates the pharmacological effects of its parent compound, Linaclotide. The following tables summarize the key in vivo findings for both compounds.
Gastrointestinal Transit
| Compound | Animal Model | Dosing (oral) | Key Findings | Reference |
| MM-419447 | Rat | 10, 30, 100 µg/kg | Dose-dependent acceleration of GI transit. | |
| Linaclotide | Rat | ≥5 µg/kg | Significant, dose-dependent increase in GI transit rates. | |
| Linaclotide | Mouse (wild-type) | 100 µg/kg | Significantly accelerated transit times. |
Intestinal Fluid Secretion
| Compound | Animal Model | Dosing (oral) | Key Findings | Reference |
| MM-419447 | Rat (ligated small intestinal loops) | 10 µ g/loop | Significant increase in fluid secretion and intraluminal cGMP. | |
| Linaclotide | Rat (ligated small intestinal loops) | Not specified | Significant increase in fluid secretion and intraluminal cGMP. | |
| Linaclotide | Mouse (ligated jejunal loops) | Not specified | Induction of increased fluid secretion and elevated cGMP levels. |
Visceral Pain Reduction
| Compound | Animal Model | Model of Visceral Hypersensitivity | Dosing (oral) | Key Findings | Reference |
| Linaclotide | Rat | TNBS-induced colonic allodynia | 0.01 - 0.3 µg/kg | Significantly decreased abdominal contractions in response to colorectal distension. | |
| Linaclotide | Rat | Acute partial restraint stress | 3 µg/kg | Significantly decreased colonic hypersensitivity. | |
| Linaclotide | Rat | Acute water avoidance stress | 3 µg/kg | Significantly decreased colonic hypersensitivity. | |
| Linaclotide | Mouse | Post-inflammatory chronic visceral hypersensitivity | Not specified | Inhibited colonic nociceptors with greater efficacy than in healthy mice. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Gastrointestinal Transit Assay (Charcoal Meal Model)
Protocol:
-
Animals: Male Sprague-Dawley rats or male CD-1 mice are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Fasting: Prior to the experiment, animals are fasted overnight but allowed free access to water.
-
Dosing: On the day of the experiment, animals are orally dosed with either the vehicle control, MM-419447, or Linaclotide at the specified concentrations.
-
Charcoal Administration: At a specified time post-dosing (e.g., 30 minutes), a suspension of activated charcoal (e.g., 5% charcoal in 10% gum arabic) is administered orally.
-
Euthanasia and Measurement: After a set period (e.g., 60 minutes), animals are euthanized by CO2 asphyxiation. The small intestine is carefully excised from the pyloric sphincter to the cecum. The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: Gastrointestinal transit is expressed as the percentage of the total length of the small intestine traveled by the charcoal.
Intestinal Loop Secretion Assay
Protocol:
-
Animals and Anesthesia: Fasted male Sprague-Dawley rats are anesthetized (e.g., with isoflurane).
-
Surgical Procedure: A midline laparotomy is performed to expose the small intestine. A ligature is placed approximately 1 cm distal to the pyloric sphincter. A second ligature is placed 10 cm distal to the first, creating an isolated intestinal loop.
-
Injection: The test compound (MM-419447 or Linaclotide) or vehicle is injected into the lumen of the ligated loop. The abdominal cavity is then closed.
-
Incubation: The animals are allowed to recover from anesthesia and are kept for a specified period (e.g., 2 hours).
-
Measurement: Animals are euthanized, and the ligated intestinal loop is excised. The length and weight of the loop are measured. The fluid content is calculated as the ratio of the loop weight to its length (g/cm).
-
cGMP Analysis: The luminal fluid can be collected for the quantification of cGMP levels using an enzyme-linked immunosorbent assay (ELISA).
Visceral Pain Model (Colorectal Distension)
References
- 1. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison: MM-419447 (as the active metabolite of Linaclotide) and Plecanatide
In the landscape of therapies for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C), two key players, Linaclotide and Plecanatide (B610132), have emerged as effective guanylate cyclase-C (GC-C) agonists. This guide provides a detailed, data-driven comparison of Plecanatide and MM-419447, the principal active metabolite of Linaclotide. For the purpose of this comparison, data related to Linaclotide will be used as a proxy for MM-419447, as MM-419447 is the molecule responsible for the pharmacological effects of Linaclotide.[1][2][3][4]
This comprehensive guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of key pathways.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both MM-419447 (via its parent drug Linaclotide) and Plecanatide exert their therapeutic effects by acting as agonists of the guanylate cyclase-C (GC-C) receptor located on the luminal surface of intestinal epithelial cells.[5] Activation of the GC-C receptor initiates a signaling cascade that leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP has two primary downstream effects:
-
Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate into the intestinal lumen. This increased fluid content softens the stool and accelerates intestinal transit.
-
Reduced Visceral Pain: Increased extracellular cGMP is thought to decrease the activity of pain-sensing nerves in the intestine, which may contribute to the relief of abdominal pain in patients with IBS-C.
A key differentiator lies in their structural origins and pH sensitivity. Plecanatide is a structural analog of human uroguanylin (B126073) and its binding to the GC-C receptor is pH-sensitive, with optimal activity in the more acidic environment of the proximal small intestine. In contrast, Linaclotide, and by extension MM-419447, is structurally related to a bacterial enterotoxin and its activity is pH-independent.
Signaling Pathway Diagram
Caption: Signaling pathway of MM-419447 and Plecanatide.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Linaclotide (as the parent of MM-419447) and Plecanatide, providing a basis for a comparative assessment of their pharmacological profiles and clinical efficacy.
Table 1: Pharmacological and Physicochemical Properties
| Property | MM-419447 (from Linaclotide) | Plecanatide |
| Molecular Weight (Da) | ~1527 (Linaclotide: 1526.8) | 1682 |
| Amino Acid Residues | 13 (Linaclotide: 14) | 16 |
| Receptor Binding Affinity | High affinity to GC-C, comparable to Linaclotide | High affinity to GC-C, with 8 times the binding potency of uroguanylin in preclinical models |
| Systemic Absorption | Minimal/negligible | Minimal/negligible |
| Metabolism | Linaclotide is metabolized in the GI tract to MM-419447 by loss of the terminal tyrosine moiety | Metabolized in the GI tract to an active metabolite by loss of the terminal leucine (B10760876) moiety |
| pH Sensitivity | pH-independent activity | pH-sensitive activity |
Table 2: Clinical Efficacy in Chronic Idiopathic Constipation (CIC)
| Parameter | Linaclotide (MM-419447) | Plecanatide |
| Dose(s) Studied | 72 mcg, 145 mcg | 3 mg, 6 mg |
| Primary Endpoint | Durable Overall CSBM Responders | Durable Overall CSBM Responders |
| Responder Rate (vs. Placebo) | 145 mcg: ~21-33.7% vs. ~10-14% | 3 mg: ~20-21% vs. ~10-13% |
| Odds Ratio for Efficacy (vs. Placebo) | 72 mcg: 3.11; 145 mcg: 3.25 | 3 mg: 1.99 |
*Durable overall Complete Spontaneous Bowel Movement (CSBM) responders are generally defined as patients having ≥3 CSBMs and an increase of ≥1 CSBM from baseline in the same week for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.
Table 3: Clinical Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
| Parameter | Linaclotide (MM-419447) | Plecanatide |
| Dose(s) Studied | 290 mcg | 3 mg, 6 mg |
| Primary Endpoint | Overall Responders | Overall Responders |
| Responder Rate (vs. Placebo) | ~30-34% vs. ~14-18% | 3 mg: ~21.5-30.2% vs. ~14.2-17.8% |
| Odds Ratio for Efficacy (vs. Placebo) | 2.43 | 3 mg: 1.87; 6 mg: 1.92 |
**Overall responders are generally defined as patients who are both abdominal pain responders (≥30% reduction in worst abdominal pain) and CSBM responders (increase of ≥1 CSBM from baseline) in the same week for at least 6 of the 12 treatment weeks.
Table 4: Comparative Incidence of Diarrhea (Most Common Adverse Event)
| Indication | Linaclotide (MM-419447) | Plecanatide |
| CIC | ~14-16% | ~3.2-5.9% |
| IBS-C | ~20% | ~4.0-4.3% |
Note: A meta-analysis has suggested that when accounting for differences in how diarrhea was defined in clinical trials, the odds of experiencing diarrhea were not significantly different between the two drugs. Another analysis points out that the definition of an adverse event was more stringent in the plecanatide trials.
Experimental Protocols
The clinical trials for both Linaclotide and Plecanatide generally follow a similar, rigorous methodology. Below is a generalized workflow and key components of the experimental protocols for Phase 3 clinical trials in patients with CIC or IBS-C.
Patient Population
-
Adults meeting the Rome III criteria for CIC or IBS-C.
Study Design
-
Multicenter, randomized, double-blind, placebo-controlled studies.
-
Typically include a screening period, a baseline period, a 12-week treatment period, and a follow-up period.
Treatment
-
Patients are randomized to receive the study drug (at one or more dosage strengths) or a placebo, administered orally once daily.
Data Collection
-
Patients record their daily bowel movements, stool consistency (using the Bristol Stool Form Scale), and abdominal symptoms (such as pain and bloating) in an electronic diary.
-
Treatment-emergent adverse events are collected throughout the study.
Primary Efficacy Endpoints
-
For CIC: The percentage of patients who are durable overall CSBM responders.
-
For IBS-C: The percentage of patients who are overall responders (meeting both abdominal pain and CSBM response criteria).
Generalized Experimental Workflow
Caption: Generalized workflow of a phase 3 clinical trial for IBS-C/CIC.
Conclusion
MM-419447, as the active metabolite of Linaclotide, and Plecanatide are both effective GC-C agonists for the treatment of CIC and IBS-C. They share a common mechanism of action, leading to increased intestinal fluid secretion and reduced visceral pain. While their clinical efficacy appears comparable, some differences in their pharmacological properties, such as pH sensitivity, exist. The reported incidence of diarrhea, the most common side effect, appears to be lower in Plecanatide clinical trials; however, this may be influenced by differences in trial methodologies. A meta-analysis suggests no significant difference in the odds of diarrhea between the two drugs.
This guide provides a foundational comparison based on currently available data. Further head-to-head clinical trials would be necessary to definitively delineate the comparative efficacy and safety profiles of these two important therapeutic agents.
References
Validating the Bioactivity of Synthetic MM 419447: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of synthetic MM 419447, the primary active metabolite of the guanylate cyclase-C (GC-C) agonist Linaclotide, against its parent compound and other relevant alternatives. The data presented herein is supported by detailed experimental protocols to assist researchers in validating the efficacy of synthetic this compound for preclinical and clinical research.
Introduction
This compound is a 13-amino acid peptide that acts as a potent agonist of the guanylate cyclase-C (GC-C) receptor, playing a crucial role in the regulation of intestinal fluid secretion and motility.[1][2] It is formed in the gastrointestinal tract through the enzymatic cleavage of the C-terminal tyrosine from its parent drug, Linaclotide.[3] This guide outlines the key performance indicators of synthetic this compound and compares them with Linaclotide and other GC-C agonists, Plecanatide and Dolcanatide.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound and its alternatives. The data is compiled from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Compound | Cell Line | Assay | Parameter | Value |
| Synthetic this compound | T84 | Competitive Radioligand Binding | Ki | Comparable to Linaclotide[2][4] |
| Linaclotide | T84 | Competitive Radioligand Binding | Ki | 1.23 - 1.64 nM |
| Synthetic this compound | T84 | cGMP Accumulation | EC50 | Comparable to Linaclotide |
| Linaclotide | T84 | cGMP Accumulation | EC50 | 99 nM |
| Plecanatide | T84 | cGMP Accumulation | - | Potent cGMP-stimulatory activity |
| Dolcanatide | T84 | cGMP Accumulation | - | Potent cGMP-stimulatory activity |
Table 2: In Vivo Pharmacodynamic Effects in Rat Models
| Compound | Model | Parameter | Effect |
| Synthetic this compound | Intestinal Loop | Fluid Secretion | Significant Increase |
| Synthetic this compound | Intestinal Loop | Intraluminal cGMP | Significant Increase |
| Synthetic this compound | Gastrointestinal Transit | Transit Rate | Dose-dependent acceleration |
| Linaclotide | Intestinal Loop | Fluid Secretion | Significant Increase |
| Linaclotide | Intestinal Loop | Intraluminal cGMP | Significant Increase |
| Linaclotide | Gastrointestinal Transit | Transit Rate | Dose-dependent increase at ≥5 μg/kg |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of synthetic this compound.
Caption: In vitro bioactivity validation workflow.
Caption: In vivo pharmacodynamic validation workflow.
Experimental Protocols
In Vitro Bioactivity Assays
1. Competitive Radioligand Binding Assay (Ki Determination)
-
Objective: To determine the binding affinity of synthetic this compound to the GC-C receptor.
-
Cell Line: Human colon carcinoma T84 cells.
-
Radioligand: [125I]-labeled heat-stable enterotoxin (pSTa), a known high-affinity ligand for GC-C.
-
Method:
-
Culture T84 cells to confluence.
-
Prepare cell membranes from homogenized T84 cells.
-
Incubate the cell membranes with a fixed concentration of [125I]-pSTa and varying concentrations of unlabeled synthetic this compound.
-
After incubation, separate bound from free radioligand by filtration.
-
Measure the amount of bound radioactivity using a gamma counter.
-
The concentration of synthetic this compound that inhibits 50% of the specific binding of [125I]-pSTa (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Intracellular cGMP Accumulation Assay (EC50 Determination)
-
Objective: To measure the functional activity of synthetic this compound by quantifying its ability to stimulate cGMP production.
-
Cell Line: Human colon carcinoma T84 cells.
-
Method:
-
Culture T84 cells in 96-well plates to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Add varying concentrations of synthetic this compound to the cells and incubate for a specified time.
-
Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Plot the cGMP concentration against the log of the synthetic this compound concentration to determine the half-maximal effective concentration (EC50).
-
In Vivo Pharmacodynamic Assays
1. Rat Intestinal Loop Model
-
Objective: To assess the effect of synthetic this compound on intestinal fluid secretion.
-
Animal Model: Male Sprague-Dawley rats.
-
Method:
-
Anesthetize the rats and expose the small intestine through a midline incision.
-
Ligate a segment of the jejunum to create a closed loop.
-
Inject a solution of synthetic this compound or vehicle control directly into the lumen of the loop.
-
Return the intestine to the abdominal cavity and close the incision.
-
After a set period, euthanize the rat and excise the intestinal loop.
-
Measure the length and weight of the loop to determine the amount of fluid accumulation (weight/length ratio).
-
Collect the luminal fluid to measure the concentration of cGMP.
-
2. Gastrointestinal Transit Model
-
Objective: To evaluate the effect of synthetic this compound on the rate of gastrointestinal transit.
-
Animal Model: Male Sprague-Dawley rats.
-
Method:
-
Fast the rats overnight but allow free access to water.
-
Administer synthetic this compound or vehicle control by oral gavage.
-
After a specified time, administer a non-absorbable marker (e.g., charcoal meal) by oral gavage.
-
After another set period, euthanize the rats and carefully dissect the entire gastrointestinal tract.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as the percentage of the total length of the small intestine traveled by the marker.
-
Conclusion
The data and protocols presented in this guide demonstrate that synthetic this compound exhibits a bioactivity profile comparable to its parent compound, Linaclotide. It effectively binds to and activates the GC-C receptor, leading to the expected downstream physiological effects of increased intestinal fluid secretion and accelerated transit. These findings validate the use of synthetic this compound as a reliable tool for research into GC-C agonism and the development of novel therapies for gastrointestinal disorders. The provided experimental methodologies offer a robust framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound.
References
A Cross-Species Examination of MM 419447 Pharmacodynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamics of MM 419447, the active metabolite of the guanylate cyclase-C (GC-C) agonist Linaclotide, across different species. The performance of this compound is objectively compared with its parent drug and other therapeutic alternatives for constipation-related disorders, supported by available experimental data.
Introduction to this compound
This compound is a 13-amino acid peptide that is formed in the gastrointestinal (GI) tract by the removal of the C-terminal tyrosine from its parent drug, Linaclotide.[1] Both Linaclotide and this compound are potent agonists of the GC-C receptor located on the luminal surface of the intestinal epithelium.[1] Activation of GC-C leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR). This cascade of events results in increased secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated GI transit.[2][3]
Quantitative Pharmacodynamic Comparison
The following tables summarize the available quantitative data for this compound, Linaclotide, and alternative drugs across different species and in vitro systems.
Table 1: Comparative GC-C Receptor Binding Affinities (Ki)
| Compound | Species/System | Ki (nM) | Reference(s) |
| This compound | Rat (Intestinal Brush Border Membranes) | 4.9 | [4] |
| Linaclotide | Human (T84 cells) | 1.23 - 1.64 | |
| Rat (Intestinal Mucosa) | 4.3 | ||
| Rat (Intestinal Brush Border Membranes) | 2.6 |
Note: Data for this compound in other species and for direct comparison with alternatives in the same assay system is limited.
Table 2: Comparative cGMP Stimulation Potency (EC50)
| Compound | Species/System | EC50 (nM) | Reference(s) |
| Linaclotide | Human (T84 cells) | 99 | |
| Plecanatide | Human (T84 cells) | 190 |
Table 3: Overview of In Vivo Pharmacodynamic Effects
| Compound | Species | Key Pharmacodynamic Effects | Reference(s) |
| This compound | Rat | Increased intestinal fluid secretion, accelerated GI transit | |
| Linaclotide | Rat | Increased intestinal fluid secretion, dose-dependent increase in GI transit (at ≥5 μg/kg) | |
| Plecanatide | Mouse | Amelioration of colitis | |
| Lubiprostone | Rat, Human | Increased intestinal fluid secretion, accelerated small intestinal and colonic transit | |
| Tenapanor | Rat, Human | Increased stool sodium and water content, softer stool, accelerated GI transit |
Alternative Therapeutic Agents: A Pharmacodynamic Overview
Several alternative drugs with different mechanisms of action are used for similar indications as Linaclotide.
-
Plecanatide: Like Linaclotide, Plecanatide is a GC-C agonist. It is a 16-amino acid synthetic analog of human uroguanylin. It stimulates cGMP production in T84 cells and is effective in treating chronic idiopathic constipation.
-
Lubiprostone: This agent is a locally acting chloride channel activator that increases intestinal fluid secretion by activating ClC-2 chloride channels on the apical membrane of intestinal epithelial cells. This leads to increased motility and spontaneous bowel movements.
-
Tenapanor: Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3). By inhibiting NHE3 in the gut, it reduces sodium absorption, leading to increased water content in the lumen and accelerated transit.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GC-C Receptor Binding Affinity Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of a test compound to the GC-C receptor.
-
Materials:
-
Cell line expressing GC-C (e.g., human colon carcinoma T84 cells) or isolated intestinal brush border membranes.
-
Radiolabeled ligand with known affinity for GC-C (e.g., [125I]-pSTa).
-
Test compound (e.g., this compound, Linaclotide).
-
Binding buffer and wash buffer.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Prepare membranes from T84 cells or intestinal tissue.
-
Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the test compound in the presence of the cell membranes.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cGMP Stimulation Assay
-
Objective: To measure the ability of a GC-C agonist to stimulate intracellular cGMP production.
-
Materials:
-
T84 cells.
-
Cell culture medium and plates.
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation.
-
Test compound (e.g., Linaclotide, Plecanatide).
-
Cell lysis buffer.
-
Commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Procedure:
-
Culture T84 cells to confluence in multi-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cGMP.
-
Quantify the cGMP concentration in the cell lysates using a cGMP ELISA kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the test compound concentration to generate a dose-response curve and determine the EC50 value.
-
In Vivo Intestinal Fluid Secretion (Rat Intestinal Loop Model)
-
Objective: To measure the effect of a test compound on intestinal fluid secretion in vivo.
-
Materials:
-
Anesthetized rats.
-
Surgical instruments.
-
Test compound solution and vehicle control.
-
Syringes and needles.
-
-
Procedure:
-
Anesthetize the rat and perform a laparotomy to expose the small intestine.
-
Create ligated loops of a defined length (e.g., in the jejunum).
-
Inject the test compound solution into the lumen of the test loops and the vehicle into the control loops.
-
Return the intestine to the abdominal cavity and suture the incision.
-
After a set period, euthanize the animal and carefully resect the intestinal loops.
-
Measure the length and weigh each loop to determine the amount of fluid accumulation (weight-to-length ratio).
-
In Vivo Gastrointestinal Transit (Charcoal Meal Assay in Rats)
-
Objective: To assess the effect of a test compound on the rate of gastrointestinal transit.
-
Materials:
-
Rats, fasted prior to the experiment.
-
Test compound and vehicle control.
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic).
-
Oral gavage needles.
-
-
Procedure:
-
Administer the test compound or vehicle to the rats via oral gavage.
-
After a predetermined time, administer a charcoal meal to each rat by oral gavage.
-
After a specific interval (e.g., 15-30 minutes), euthanize the animals.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in intestinal epithelial cells.
Experimental Workflow for In Vivo Gastrointestinal Transit Assay
Caption: Workflow of the in vivo charcoal meal gastrointestinal transit assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
The Evolving Landscape of GC-C Agonists: A Comparative Analysis of MM-419447 and its Contemporaries
For Immediate Release
A deep dive into the pharmacology of Guanylate Cyclase-C (GC-C) agonists, this guide offers a comparative review of MM-419447, the active metabolite of linaclotide (B608579), and other prominent players in the field. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms, comparative efficacy, and the experimental frameworks used for their evaluation.
Introduction to GC-C Agonists
Guanylate Cyclase-C (GC-C) agonists are a class of drugs that target the GC-C receptor on the luminal surface of the intestinal epithelium.[1] Their activation initiates a signaling cascade that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[2][3] This mechanism of action has proven effective in the treatment of gastrointestinal disorders such as Irritable Bowel Syndrome with Constipation (IBS-C) and Chronic Idiopathic Constipation (CIC).[2] This review focuses on MM-419447 and its parent drug, linaclotide, in comparison to another commercially available GC-C agonist, plecanatide (B610132).
MM-419447: The Active Metabolite of Linaclotide
MM-419447 is the principal and active metabolite of linaclotide, formed by the removal of the C-terminal tyrosine from the parent compound.[4][5] It is a potent agonist of the GC-C receptor, exhibiting a pharmacological profile comparable to that of linaclotide.[6] Both linaclotide and MM-419447 act locally in the gastrointestinal tract with minimal systemic absorption.[5][6] Following oral administration of linaclotide, MM-419447 is the predominant active peptide recovered in feces.[5][7]
The GC-C Signaling Pathway
The activation of the GC-C receptor by agonists like MM-419447 and linaclotide triggers an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1] This elevation in cGMP has two main downstream effects: it stimulates the secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit; and it is thought to reduce visceral pain by modulating the activity of colonic nociceptors.[8]
Figure 1: GC-C Agonist Signaling Pathway.
Comparative Analysis: Linaclotide (and MM-419447) vs. Plecanatide
Both linaclotide and plecanatide are effective treatments for IBS-C and CIC, sharing a common mechanism of action through GC-C agonism.[9] However, there are some structural and potential functional differences. Linaclotide is structurally related to a bacterial enterotoxin and its activity is pH-independent.[8] Plecanatide is an analog of human uroguanylin (B126073) and is thought to act in a pH-sensitive manner.[8]
Pharmacokinetic Profile
A significant challenge in comparing the pharmacokinetic profiles of these drugs is their minimal systemic absorption. Plasma concentrations of linaclotide, MM-419447, and plecanatide are often below the limit of quantitation following oral administration, making it difficult to calculate standard parameters like Cmax, Tmax, and AUC.[7][10]
| Parameter | Linaclotide | MM-419447 | Plecanatide |
| Systemic Bioavailability | Negligible[7][10] | Negligible[7][10] | Minimal |
| Plasma Cmax | Below limit of quantitation[7][10] | Below limit of quantitation[7][10] | Not specified |
| Metabolism | Metabolized in the GI tract to MM-419447[4] | Further proteolysis in the GI tract[4] | Metabolized in the GI tract |
| Excretion | Primarily in feces as MM-419447[5][7] | - | Primarily in feces |
| Data compiled from available literature. Specific quantitative values for human plasma are largely unavailable due to minimal absorption. |
Efficacy and Safety: A Head-to-Head Look
Direct head-to-head clinical trials comparing linaclotide and plecanatide are limited.[2] However, meta-analyses of multiple randomized controlled trials provide valuable insights into their comparative efficacy and safety.
A systematic review and meta-analysis of trials for IBS-C and CIC found that both linaclotide and plecanatide were efficacious in treating both conditions.[9] The odds ratios for being a composite responder compared to placebo were similar for both drugs.[9]
| Condition | Drug | Dosage | Odds Ratio (vs. Placebo) | 95% Confidence Interval |
| CIC | Linaclotide | 72 µg | 3.11 | 1.81–5.34 |
| Linaclotide | 145 µg | 3.25 | 2.15–4.91 | |
| Plecanatide | 3 mg | 1.99 | 1.57–2.51 | |
| IBS-C | Linaclotide | 290 µg | 2.43 | 1.48–3.98 |
| Plecanatide | 3 mg | 1.87 | 1.47–2.38 | |
| Plecanatide | 6 mg | 1.92 | 1.48–2.48 | |
| Data from a systematic review and meta-analysis.[9] |
The most common adverse event for both drugs is diarrhea.[4][11] Meta-regression analysis did not show statistically significant differences between the therapies in terms of efficacy, incidence of diarrhea, or study withdrawal due to diarrhea.[9] It is important to note that different definitions for diarrhea were used in the clinical trials for each drug.[9]
Experimental Protocols for Evaluating GC-C Agonists
The characterization of GC-C agonists relies on a series of in vitro and in vivo assays. Below are outlines of key experimental protocols.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the GC-C receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the GC-C receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the GC-C receptor.
-
A radiolabeled ligand that binds to the GC-C receptor (e.g., 125I-labeled heat-stable enterotoxin analog).
-
Unlabeled test compound (e.g., MM-419447, linaclotide, plecanatide).
-
Binding buffer and wash buffer.
-
Filtration apparatus and scintillation counter.
Protocol Outline:
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value.
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Intracellular cGMP Accumulation Assay
This assay measures the ability of a GC-C agonist to stimulate the production of the second messenger, cGMP, in target cells.
Objective: To determine the potency (EC50) of a GC-C agonist in stimulating cGMP production.
Materials:
-
A cell line that expresses the GC-C receptor (e.g., T84 human colon carcinoma cells).
-
Test compound (GC-C agonist).
-
Cell culture medium and reagents.
-
Phosphodiesterase inhibitor (to prevent cGMP degradation).
-
Lysis buffer.
-
cGMP immunoassay kit (e.g., ELISA or RIA).
Protocol Outline:
-
Cell Culture: T84 cells are cultured to confluence in multi-well plates.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor.
-
Stimulation: Cells are then stimulated with varying concentrations of the GC-C agonist for a defined period.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cGMP.
-
Quantification: The concentration of cGMP in the cell lysates is measured using a cGMP immunoassay.
-
Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.
Intestinal Fluid Secretion Model (In Vivo)
This animal model assesses the ability of a GC-C agonist to induce intestinal fluid secretion.
Objective: To evaluate the in vivo secretagogue activity of a GC-C agonist.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Test compound (GC-C agonist).
-
Anesthesia and surgical instruments.
Protocol Outline:
-
Animal Preparation: Animals are fasted and anesthetized.
-
Ligated Loop Creation: A segment of the small intestine is ligated at both ends to create a closed loop.
-
Compound Administration: The test compound is injected into the ligated loop.
-
Incubation: The animal is maintained under anesthesia for a set period.
-
Measurement: The loop is then excised, and the volume of accumulated fluid is measured and normalized to the length of the loop.
Conclusion
MM-419447 stands as a key active component in the therapeutic effect of linaclotide, exhibiting a comparable GC-C agonist profile to its parent drug. The comparison of linaclotide with another GC-C agonist, plecanatide, reveals similar efficacy and safety profiles based on available meta-analyses, although direct head-to-head clinical trial data remains scarce. The continued investigation into the subtle differences between these agents and the development of standardized experimental protocols will be crucial for advancing the field of GC-C agonist therapeutics and personalizing treatment for patients with chronic constipation disorders.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficacy and Tolerability of Guanylate Cyclase-C Agonists for Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
Replicating Published Findings on MM-419447's Effect on Gut Motility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings on the effect of MM-419447, the active metabolite of linaclotide, on gut motility with alternative therapeutic agents. The data presented is based on published, peer-reviewed research, with a focus on replicable experimental protocols.
Executive Summary
MM-419447, a potent guanylate cyclase-C (GC-C) agonist, has been shown to dose-dependently accelerate gastrointestinal (GI) transit in preclinical rodent models. This effect is central to the therapeutic action of its parent drug, linaclotide, in treating constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC). This guide summarizes the quantitative data from key studies, details the experimental methodologies to facilitate replication, and compares the effects of MM-419447 with other agents that modulate gut motility, including another GC-C agonist and drugs with different mechanisms of action.
Comparative Analysis of Gut Motility Agents
The following table summarizes the dose-dependent effects of MM-419447 and selected alternatives on gastrointestinal transit in rats, as measured by the charcoal meal transit assay. This assay is a standard preclinical model for evaluating pro-kinetic efficacy.
| Compound | Mechanism of Action | Species | Doses (mg/kg, oral) | % Increase in GI Transit (vs. Vehicle) | Reference |
| MM-419447 | Guanylate Cyclase-C (GC-C) Agonist | Rat | 0.003 | ~20% | [1] |
| 0.01 | ~40% | [1] | |||
| 0.03 | ~60% | [1] | |||
| 0.1 | ~80% | [1] | |||
| Prucalopride (B966) | 5-HT4 Receptor Agonist | Rat | 1 | 18.0% (at 2h) | [2] |
| 2 | 15.9% (at 2h) | [2] | |||
| Plecanatide (B610132) | Guanylate Cyclase-C (GC-C) Agonist | Rat | 0.01 - 0.05 | Reduced visceral hypersensitivity; direct comparable transit data not found | [3] |
| Lubiprostone | Chloride Channel (ClC-2) Activator | Rat | Dose-dependent increase in intestinal fluid secretion; direct comparable transit data not found | [2] |
Note: Direct comparative studies using the same protocol are limited. The data presented is compiled from individual studies and should be interpreted with caution.
Signaling Pathway of MM-419447
MM-419447 exerts its pro-motility effect by activating the GC-C receptor on the apical surface of intestinal epithelial cells. This initiates a signaling cascade that leads to increased fluid secretion and accelerated transit.
References
- 1. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Receptor Binding Affinity of MM-419447 Relative to Other Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinity of MM-419447, the active metabolite of the guanylate cyclase-C (GC-C) agonist linaclotide (B608579). The data presented herein is intended to offer a clear perspective on the potency of MM-419447 in relation to its parent compound and other endogenous and exogenous ligands of the GC-C receptor.
Quantitative Comparison of Ligand Binding Affinities
The binding affinities of various ligands to the guanylate cyclase-C (GC-C) receptor are summarized in the table below. These values, primarily inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are critical indicators of a ligand's potency. A lower value typically signifies a higher binding affinity.
| Ligand | Receptor/Cell Line | Parameter | Value (nM) | Notes |
| MM-419447 | GC-C / T84 cells | Kᵢ | Comparable to Linaclotide | MM-419447 is the active metabolite of linaclotide and has been shown to be equipotent.[1][] |
| Linaclotide | GC-C / T84 cells | Kᵢ | 1.23 - 1.64 | pH-independent binding.[3] |
| Linaclotide | GC-C / Mouse intestinal mucosa | Kᵢ | 16.4 | |
| Linaclotide | human GC-C | IC₅₀ | 8.7 ± 0.7 | |
| Uroguanylin | GC-C / T84 cells | Kᵢ | 0.14 (at pH 8.0) | High-affinity site. |
| Uroguanylin | GC-C / T84 cells | Kᵢ | 0.19 (at pH 5.0) | High-affinity site. |
| Heat-Stable Enterotoxin (STa) | GC-C | Kᵢ | ~10-fold higher affinity than guanylin (B122020) and uroguanylin | STa is considered a superagonist of the GC-C receptor. |
Experimental Protocols
Competitive Radioligand Binding Assay for GC-C Receptor
This protocol outlines a representative method for determining the binding affinity of ligands to the GC-C receptor expressed on human colon carcinoma T84 cells.
Objective: To determine the inhibition constant (Kᵢ) of test compounds, such as MM-419447, by measuring their ability to compete with a radiolabeled ligand for binding to the GC-C receptor.
Materials:
-
Human colon carcinoma T84 cells
-
Cell culture reagents (e.g., DMEM/F-12 medium, fetal bovine serum, penicillin-streptomycin)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM MgCl₂, 0.1% BSA)
-
Radioligand: [¹²⁵I]-labeled heat-stable enterotoxin (STa) or a suitable analog (e.g., [¹²⁵I]-pSTa)
-
Unlabeled competitor ligands (MM-419447, linaclotide, etc.)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
-
Multi-well plates (96-well format)
-
Filtration apparatus
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture T84 cells to confluency in appropriate cell culture flasks.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of T84 cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test ligand (e.g., MM-419447).
-
Add a fixed concentration of the radioligand ([¹²⁵I]-STa).
-
For determining total binding, add only the radioligand and membranes.
-
For determining non-specific binding, add the radioligand, membranes, and a high concentration of an unlabeled potent ligand.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration.
-
Determine the IC₅₀ value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Guanylate Cyclase-C (GC-C) Signaling Pathway
Caption: Simplified GC-C signaling pathway upon ligand binding.
References
- 1. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Analysis of MM 419447 as a Therapeutic Agent for Constipation-Predominant Gastrointestinal Disorders
A Comparative Guide for Researchers and Drug Development Professionals
MM 419447, the active metabolite of the guanylate cyclase-C (GC-C) agonist Linaclotide, represents a significant therapeutic advance in the management of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This guide provides a critical analysis of this compound's performance, presenting a comparative landscape against other key therapeutic agents. Experimental data from preclinical and clinical studies are summarized to offer an objective evaluation for researchers, scientists, and drug development professionals.
Mechanism of Action: A Targeted Approach to Gut Dysfunction
This compound exerts its therapeutic effects through the activation of the GC-C receptor on the apical surface of intestinal epithelial cells.[1][2] This binding initiates a signaling cascade that results in the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The increased intracellular cGMP has a dual mechanism of action:
-
Increased Intestinal Fluid Secretion: Elevated cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This increase in anions drives water into the intestines, softening stool and accelerating intestinal transit.[1]
-
Reduction of Visceral Pain: Extracellular cGMP is believed to decrease the activity of pain-sensing nerves in the colon, thereby alleviating the abdominal pain often associated with IBS-C.[3]
This targeted, luminal action with minimal systemic absorption is a key characteristic of this compound and its parent drug, Linaclotide.
Comparative Efficacy of this compound (Linaclotide) and Alternatives
The therapeutic landscape for IBS-C and CIC includes other agents with distinct mechanisms of action. A quantitative comparison of their efficacy, based on placebo-controlled clinical trial data, is presented below. It is important to note that direct head-to-head trials are limited, and these comparisons are primarily based on meta-analyses of individual trial results.
Table 1: Comparative Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
| Therapeutic Agent (Brand Name) | Mechanism of Action | FDA-Approved Dose | Overall Responder Rate (%) vs. Placebo (%) | Odds Ratio (95% CI) |
| Linaclotide (Linzess®) | GC-C Agonist | 290 mcg once daily | 33.7% vs. 13.9% | 2.43 (1.48–3.98) |
| Plecanatide (Trulance®) | GC-C Agonist | 3 mg once daily | 25.6% vs. 16.0% | 1.87 (1.47–2.38) |
| Lubiprostone (Amitiza®) | Chloride Channel Activator | 8 mcg twice daily | 17.9% vs. 10.1% | - |
| Tegaserod (Zelnorm®) | 5-HT4 Receptor Agonist | 6 mg twice daily | - | - |
| Tenapanor (Ibsrela®) | NHE3 Inhibitor | 50 mg twice daily | - | - |
Overall responder rates are based on the FDA-defined composite endpoint for IBS-C trials.
Table 2: Comparative Efficacy in Chronic Idiopathic Constipation (CIC)
| Therapeutic Agent (Brand Name) | Mechanism of Action | FDA-Approved Dose | Overall Responder Rate (%) vs. Placebo (%) | Odds Ratio (95% CI) |
| Linaclotide (Linzess®) | GC-C Agonist | 145 mcg once daily | ~20% vs. ~3-6% | 3.25 (2.15–4.91) |
| Plecanatide (Trulance®) | GC-C Agonist | 3 mg once daily | ~21% vs. ~10-13% | 1.99 (1.57–2.51) |
| Lubiprostone (Amitiza®) | Chloride Channel Activator | 24 mcg twice daily | - | - |
| Prucalopride (Motegrity®) | 5-HT4 Receptor Agonist | 2 mg once daily | - | - |
Overall responder rates are based on the primary endpoints of the respective CIC clinical trials.
Comparative Safety and Tolerability
The most common adverse event associated with GC-C agonists is diarrhea. The table below summarizes the incidence of diarrhea and discontinuation rates due to this side effect.
Table 3: Comparative Safety Profile (Diarrhea)
| Therapeutic Agent | Incidence of Diarrhea (%) | Discontinuation due to Diarrhea (%) |
| Linaclotide | 16-20% | 4.0-5.7% |
| Plecanatide | 4.3% | - |
| Lubiprostone | 13.1% | - |
| Prucalopride | 14.0% | - |
Note: Definitions of diarrhea may have varied across different clinical trial programs.
Experimental Protocols
In Vitro cGMP Stimulation Assay in T84 Cells
This assay is fundamental for assessing the bioactivity of GC-C agonists like this compound.
Methodology:
-
Cell Culture: Human colon carcinoma T84 cells are cultured to confluence in 96-well plates.
-
Pre-incubation: The cell monolayer is washed twice with phosphate-buffered saline (PBS) and then pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cGMP degradation.
-
Stimulation: Serial dilutions of the test compound (e.g., this compound) are added to the wells and incubated for a specified time (e.g., 30 minutes).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit. The amount of cGMP is inversely proportional to the signal generated.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In Vivo Gastrointestinal Transit Assay in Mice
This preclinical model evaluates the pro-motility effects of therapeutic agents.
Methodology:
-
Acclimation: Mice are acclimated to the testing environment.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally.
-
Marker Administration: After a set period, a non-absorbable colored marker (e.g., 6% carmine (B74029) red in 0.5% methylcellulose) is administered via oral gavage.
-
Observation: Mice are housed individually in cages without bedding, and the time to the first appearance of a red fecal pellet is recorded.
-
Data Analysis: The whole gut transit time is calculated as the time interval between the gavage of the marker and the expulsion of the first colored pellet.
Conclusion
This compound, as the active metabolite of Linaclotide, is a potent and effective therapeutic agent for IBS-C and CIC. Its targeted mechanism of action via GC-C agonism provides a dual benefit of increased fluid secretion and visceral pain reduction. While direct comparative efficacy against other agents is still being fully elucidated through head-to-head trials, existing data from meta-analyses suggest it is a highly effective option. The primary adverse event of diarrhea is a known consequence of its mechanism of action. The preclinical and clinical data, supported by well-defined experimental protocols, solidify the role of this compound in the therapeutic armamentarium for these common and often debilitating gastrointestinal disorders. Further research may focus on optimizing dosing strategies to maximize efficacy while minimizing side effects, and exploring its potential in other gastrointestinal conditions.
References
Safety Operating Guide
Essential Safety and Handling of MM 419447 in a Research Setting
Disclaimer: There is no specific Safety Data Sheet (SDS) publicly available for MM 419447, the active metabolite of Linaclotide. The following guidance is based on the safety information for the parent compound, Linaclotide, general safety protocols for handling synthetic peptides, and best practices for working with active pharmaceutical ingredients (APIs) in a laboratory environment. Researchers should always perform a risk assessment based on the specific quantities and procedures used in their experiments.
This compound is the active metabolite of the drug Linaclotide, a synthetic 14-amino acid peptide. In a research setting, it should be handled with care to minimize exposure and maintain its integrity. The parent compound, Linaclotide, is classified as harmful if swallowed.[1][2][3] Standard laboratory practices for handling potent compounds should be followed.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure researcher safety when handling this compound, particularly in its pure, powdered form. The following table summarizes the recommended PPE based on available information for Linaclotide and general guidelines for handling APIs.[4][5][6][7]
| Protection Type | Equipment | Specification and Purpose |
| Eye Protection | Safety Goggles with Side-Shields | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust, aerosols, and splashes.[1] |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are generally suitable for handling peptides and APIs. Gloves must be inspected before use and changed if contaminated.[1][6] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and clothing from contamination.[8] For handling larger quantities or in situations with a higher risk of spills, impervious clothing may be necessary.[3] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Recommended when handling the powdered form to avoid inhalation, especially if exposure limits are exceeded or if irritation is experienced.[8] A full-face respirator may be used in situations with a high potential for aerosol generation.[1] |
Operational and Disposal Plans
Handling and Storage:
Proper handling and storage are crucial for both safety and maintaining the stability of the peptide.
-
Storage: Lyophilized peptides should be stored in a cool, dark, and dry place. For long-term storage, -20°C or colder is recommended to prevent degradation.[9][10] Before opening, the container should be allowed to equilibrate to room temperature to prevent moisture condensation.[9][10]
-
Weighing and Reconstitution: When weighing the powdered form of this compound, it is critical to do so in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation.[4][5]
-
Solutions: Once in solution, avoid repeated freeze-thaw cycles by aliquoting the solution for storage.[10]
Disposal:
Chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the general trash.[1][6]
-
Collect waste material in a suitable, labeled, and closed container for chemical waste disposal.[1]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final use in an experiment.
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 5. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Good laboratory practices in the pharmaceutical industry | Enhesa [enhesa.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
